NSC781406
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The mTOR Inhibitor NSC781406: A Technical Guide to its Mechanism of Action in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical findings on NSC781406, a potent inhibitor of the mTOR signaling pathway, and its cytotoxic effects on pancreatic cancer cells. The information presented is synthesized from the available scientific literature, with a focus on the core mechanism of action, experimental validation, and quantitative outcomes.
Executive Summary
Pancreatic cancer is characterized by the abnormal activation of various signaling pathways that drive its growth, proliferation, and resistance to therapy. One such critical pathway is the mTOR (mechanistic target of rapamycin) signaling cascade, which is frequently dysregulated in this malignancy. Preclinical research has identified this compound as an effective inhibitor of mTOR, demonstrating significant anti-tumor activity in pancreatic cancer cell lines. This compound has been shown to suppress cell proliferation, invasion, and migration, as well as inhibit glycolysis, a key metabolic process that fuels cancer cells. The primary mechanism of action of this compound is the downregulation of mTOR and its downstream effector, S6K1.
Core Mechanism of Action: mTOR Signaling Inhibition
This compound exerts its anti-cancer effects by directly targeting the mTOR signaling pathway. In pancreatic cancer, this pathway is often hyperactivated, contributing to uncontrolled cell growth and metabolism.
This compound, along with other mTOR inhibitors like CC-223 and BGT226, has been shown to downregulate the expression of key proteins in this pathway. Specifically, treatment with this compound leads to a reduction in the levels of both total mTOR and its phosphorylated (active) form, p-mTOR.[1][2] This inhibition further prevents the phosphorylation of the downstream target S6K1, which is crucial for protein synthesis and cell proliferation.[1][2]
The Sestrin2 protein has been identified as a key player in the regulation of mTOR signaling in pancreatic cancer.[1] Overexpression of Sestrin2 promotes the growth and glycolysis of pancreatic cancer cells, an effect that can be abrogated by mTOR inhibitors like this compound.[1] This suggests that this compound acts to counteract the pro-tumorigenic effects mediated by Sestrin2 through the mTOR pathway.
Quantitative Data on the Effects of this compound
The anti-tumor effects of this compound have been quantified in various pancreatic cancer cell lines. The data is summarized in the tables below.
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Observation | Reference |
| PANC-1 | This compound | 20 | Significant suppression of cell proliferation | [1][2] |
| SW1990 | This compound | 20 | Significant suppression of cell proliferation | [3] |
| Patu8988 | This compound | 20 | Significant suppression of cell proliferation | [3] |
| BxPC-3 | This compound | 20 | Significant suppression of cell proliferation | [1][2] |
| CFPAC-1 | This compound | 20 | Significant suppression of cell proliferation | [1][2] |
Table 2: Effect of this compound on Pancreatic Cancer Cell Invasion and Migration
| Cell Line | Assay | Treatment | Concentration (µM) | Observation | Reference |
| PANC-1 | Transwell Invasion | This compound | 20 | Significant inhibition of invasion | [1][2] |
| PANC-1 | Wound Healing | This compound | 20 | Significant inhibition of cell migration | [1][2] |
Table 3: Effect of this compound on Glycolysis in Pancreatic Cancer Cells
| Cell Line | Assay | Treatment | Concentration (µM) | Observation | Reference |
| PANC-1 | OCR/ECAR | This compound | 20 | Significant suppression of glycolysis | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical studies of this compound.
Cell Culture and Reagents
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Cell Lines: Human pancreatic cancer cell lines PANC-1, SW1990, Patu8988, BxPC-3, and CFPAC-1 were used.
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Culture Medium: Cells were cultured in DMEM (Gibco) supplemented with 10% fetal bovine serum (FBS; Gibco) and 1% penicillin-streptomycin (B12071052) (Gibco).
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Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
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This compound: this compound and other mTOR inhibitors were used at a concentration of 20 µM for most experiments.
Real-Time Cell Analysis (RTCA) for Proliferation
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Apparatus: xCELLigence RTCA DP instrument (ACEA Biosciences).
-
Procedure:
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Background impedance of the E-plate 16 was measured using 50 µL of culture medium.
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100 µL of cell suspension (5,000 cells) was added to each well.
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The E-plate was incubated at room temperature for 30 minutes and then placed in the RTCA station in the incubator.
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Cell proliferation was monitored every 15 minutes.
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After 24 hours, when cells entered the logarithmic growth phase, they were treated with 20 µM this compound.
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Cell proliferation was continuously monitored for the indicated time.
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Colony Formation Assay
-
Procedure:
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PANC-1 cells were seeded in 6-well plates at a density of 500 cells per well.
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Cells were treated with 20 µM this compound.
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The culture medium was replaced every 3 days.
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After 14 days of incubation, the cells were washed with PBS, fixed with 4% paraformaldehyde for 30 minutes, and stained with 0.1% crystal violet for 30 minutes.
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The number of colonies was counted.
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Transwell Invasion Assay
-
Apparatus: Transwell chambers with 8 µm pore size (Corning).
-
Procedure:
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The upper chamber was coated with Matrigel (BD Biosciences).
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5 x 10^4 PANC-1 cells in serum-free medium were seeded into the upper chamber.
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The lower chamber was filled with DMEM containing 10% FBS.
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This compound (20 µM) was added to the upper chamber.
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After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
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Invading cells on the lower surface were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
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The number of invading cells was counted under a microscope.
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Wound Healing Assay
-
Procedure:
-
PANC-1 cells were seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip was used to create a scratch wound in the cell monolayer.
-
The cells were washed with PBS to remove debris and then cultured in serum-free medium with or without 20 µM this compound.
-
Images of the wound were captured at 0 and 24 hours.
-
The wound closure was quantified using ImageJ software.
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Western Blot Analysis
-
Procedure:
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PANC-1 cells were treated with 20 µM this compound for 24 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane was blocked with 5% non-fat milk for 1 hour and then incubated with primary antibodies against mTOR, p-mTOR, S6K1, p-S6K1, and GAPDH overnight at 4°C.
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The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Protein bands were visualized using an ECL detection system.
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Glycolysis Assay (Oxygen Consumption Rate - OCR)
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Apparatus: Seahorse XF96 Extracellular Flux Analyzer (Agilent).
-
Procedure:
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PANC-1 cells were seeded in a Seahorse XF96 cell culture microplate.
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Cells were treated with 20 µM this compound.
-
The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, were measured according to the manufacturer's instructions.
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Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent inhibitor of the mTOR signaling pathway with significant anti-tumor activity against pancreatic cancer cells in vitro. Its ability to inhibit proliferation, invasion, migration, and glycolysis highlights its potential as a therapeutic agent for this challenging disease.
Future research should focus on:
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In vivo studies in animal models of pancreatic cancer to evaluate the efficacy, pharmacokinetics, and safety of this compound.
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Investigation of potential synergistic effects when combined with standard-of-care chemotherapies for pancreatic cancer.
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Identification of biomarkers that may predict sensitivity to this compound treatment.
This technical guide provides a comprehensive summary of the current understanding of this compound's mechanism of action in pancreatic cancer. As further research is conducted, our knowledge of this compound's therapeutic potential will continue to evolve.
References
- 1. CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Molecular Target of NSC781406: A Technical Guide to a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a potent small molecule inhibitor that has been identified as a dual-target agent against two key proteins in a critical cell signaling pathway: phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). This dual inhibitory action makes this compound a compound of significant interest in oncology research, as the PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the molecular target of this compound, including its inhibitory activities, the signaling pathway it modulates, and detailed experimental protocols relevant to its characterization.
Molecular Target and Quantitative Activity
The primary molecular targets of this compound are the class I phosphoinositide 3-kinases (PI3Ks) and the serine/threonine kinase mTOR. This compound exhibits potent inhibition of multiple PI3K isoforms and mTOR, as demonstrated by in vitro kinase assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In addition to its enzymatic inhibition, this compound has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines in the National Cancer Institute's NCI-60 screen.
Table 2: NCI-60 Human Tumor Cell Line Screen Data for this compound
| Parameter | Value (nM) |
| Mean GI50 | 65 |
GI50 is the concentration of the drug that causes 50% reduction in cell growth.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound's dual inhibition of PI3K and mTOR allows it to block this pathway at two critical nodes.
Navigating the Kinome: A Technical Guide to NSC781406, a Potent Dual PI3K/mTOR Inhibitor
For Immediate Release: A Comprehensive Review for the Scientific Community
[City, State] – December 7, 2025 – In the intricate landscape of cellular signaling, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway stands as a central hub regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers, making its components prime targets for therapeutic intervention. This technical guide provides an in-depth analysis of NSC781406, a potent small molecule inhibitor that has demonstrated significant activity against this critical oncogenic axis. While initial interest may have explored its broader inhibitory profile, current scientific evidence robustly characterizes this compound as a dual inhibitor of PI3K and mTOR, rather than a direct phosphatase inhibitor. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cancer biology and targeted therapeutics.
Executive Summary
This compound has emerged as a highly potent inhibitor of Class I PI3K isoforms and mTOR. Extensive in vitro studies have quantified its inhibitory activity against multiple cancer cell lines, and in vivo experiments have demonstrated its potential to curb tumor growth. This guide will detail the mechanism of action of this compound, present its inhibitory profile in a clear, comparative format, outline relevant experimental methodologies, and visualize the signaling pathways it modulates.
Mechanism of Action: A Dual-Pronged Attack on a Key Cancer Pathway
This compound exerts its anti-cancer effects by simultaneously targeting two key kinases in the PI3K/Akt/mTOR signaling cascade. This dual inhibition is critical for overcoming the feedback loops that can limit the efficacy of single-target agents.
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PI3K Inhibition: this compound demonstrates potent inhibition of Class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ[1]. By blocking the catalytic activity of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as the serine/threonine kinase Akt.
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mTOR Inhibition: In addition to its effects on PI3K, this compound also directly inhibits the kinase activity of mTOR, a central regulator of cell growth and metabolism[1]. mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by this small molecule. Inhibition of mTORC1 leads to a downstream reduction in protein synthesis and cell cycle progression, while targeting mTORC2 can further suppress Akt activation.
The following diagram illustrates the central role of PI3K and mTOR in cellular signaling and the points of inhibition by this compound.
Quantitative Inhibitory Profile
The potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values reported in the literature.
Table 1: Biochemical Inhibition of PI3K Isoforms and mTOR by this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0[1] |
| PI3Kβ | 9.4[1] |
| PI3Kγ | 2.7[1] |
| PI3Kδ | 14[1] |
| mTOR | 5.4[1] |
Table 2: In Vitro Cellular Activity of this compound
| Metric | Value (nM) |
| NCI-60 Mean GI50 | 65[1] |
| BEL-7404 Cell Proliferation IC50 | 20[2] |
Experimental Methodologies
The characterization of kinase inhibitors like this compound involves a series of well-established in vitro and in vivo assays. While the specific protocols for the initial characterization of this compound are not publicly detailed, this section outlines the standard methodologies employed in the field.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
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Principle: A luminescent-based assay is commonly used, where the amount of ATP remaining after a kinase reaction is quantified. Inhibition of the kinase results in a higher ATP concentration and a stronger luminescent signal.
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Generalized Protocol:
-
Reagents: Purified recombinant PI3K or mTOR enzyme, substrate (e.g., PIP2 for PI3K), ATP, and the test compound (this compound) at various concentrations.
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Reaction: The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.
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Detection: After a set incubation period, a detection reagent (e.g., Kinase-Glo®) is added, which contains luciferase and its substrate. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
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Cellular Proliferation Assay
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
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Principle: The Sulforhodamine B (SRB) assay is a common method used by the National Cancer Institute (NCI) for its 60-cell line screen. It measures cell density by staining total cellular protein.
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Generalized Protocol:
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Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
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Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).
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Fixation and Staining: The cells are fixed with trichloroacetic acid (TCA) and stained with SRB dye.
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Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm).
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Data Analysis: The absorbance is proportional to the number of living cells. The GI50 value, the concentration at which the cell growth is inhibited by 50%, is determined.
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In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
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Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Generalized Protocol:
-
Cell Implantation: A suspension of human cancer cells (e.g., BEL-7404) is injected subcutaneously into the flank of immunocompromised mice.
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 30 mg/kg) via a specified route (e.g., oral gavage) for a defined period. The control group receives a vehicle.
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Monitoring: Tumor volume and body weight are measured regularly.
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Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for pathway biomarkers).
-
Data Analysis: The change in tumor volume over time is compared between the treatment and control groups to assess the anti-tumor activity of the compound. This compound at 30 mg/kg has been shown to reduce tumor volume in a BEL-7404 hepatic cancer mouse xenograft model[1].
-
The following diagram outlines a typical workflow for the evaluation of a kinase inhibitor.
Conclusion and Future Directions
This compound is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated anti-proliferative activity in a broad range of cancer cell lines and in vivo efficacy in a preclinical model. Its ability to target two critical nodes in this signaling network makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. While the initial query suggested a role as a phosphatase inhibitor, the current body of scientific evidence firmly establishes its mechanism of action through the inhibition of PI3K and mTOR kinases.
Future research should focus on elucidating the full spectrum of its cellular effects, identifying predictive biomarkers for sensitivity, and exploring its potential in combination therapies to overcome resistance and enhance anti-tumor responses. A thorough investigation of its safety and pharmacokinetic profile will also be crucial for its potential translation into clinical settings. This technical guide provides a solid foundation for researchers to understand and further investigate the therapeutic potential of this compound in the fight against cancer.
References
NSC781406: A Potent Dual PI3K/mTOR Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. NSC781406 has emerged as a highly potent small molecule inhibitor targeting both PI3K and mTOR, demonstrating significant anti-cancer activity in preclinical models. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the mTOR signaling pathway, a compilation of available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the mTOR Signaling Pathway
The mTOR kinase is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
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mTORC1: This complex is sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to regulate protein synthesis, lipid biogenesis, and autophagy. Key downstream effectors of mTORC1 include the p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: Generally considered rapamycin-insensitive, mTORC2 regulates cell survival, metabolism, and cytoskeletal organization. A primary substrate of mTORC2 is Akt, which it phosphorylates at serine 473, leading to its full activation.
Dysregulation of the mTOR pathway, often through mutations in upstream components like PI3K or loss of tumor suppressors like PTEN, leads to uncontrolled cell growth and proliferation, hallmarks of cancer.
This compound: A Dual PI3K/mTOR Inhibitor
This compound is a novel and potent small molecule that functions as a dual inhibitor of both PI3K and mTOR kinases. Its ability to target these two key nodes in the oncogenic signaling cascade makes it an attractive candidate for cancer therapy.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3K and mTOR. By blocking PI3K, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of Akt. Concurrently, its inhibition of mTOR blocks the phosphorylation of downstream effectors of both mTORC1 and mTORC2, leading to a comprehensive shutdown of this signaling axis. This dual inhibition is crucial as it can overcome the feedback activation of Akt that is often observed with mTORC1-specific inhibitors.
Quantitative Data for this compound
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
| Target | IC50 (nM) | Reference |
| PI3Kα | 2 | [2] |
| mTOR | 5.4 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound.
| Cell Line Panel | Mean GI50 (nM) | Reference |
| NCI-60 | 65 | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound.
| Xenograft Model | Dosage | Reduction in Tumor Volume | Reference |
| Hepatocellular Carcinoma | 30 mg/kg | 52% | [2] |
Table 3: In Vivo Anti-tumor Efficacy of this compound.
| Cell Line | Treatment Concentration (µM) | Observed Effect on mTOR Pathway | Reference |
| PANC-1 | 20 | Downregulation of mTOR, p-mTOR, and p-S6K1 | [3][4] |
Table 4: Cellular Effects of this compound on the mTOR Pathway.
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: A representative workflow for analyzing mTOR pathway protein phosphorylation by Western blot.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of mTOR inhibitors like this compound. While the exact parameters for studies involving this compound are not fully published, these protocols provide a robust framework for such investigations.
Cell Culture
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Cell Line: PANC-1 (human pancreatic carcinoma).
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete medium, centrifuged, and re-plated at a suitable density.
Western Blot Analysis
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Cell Treatment: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound (e.g., 20 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
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Protein Extraction:
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Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
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SDS-PAGE and Protein Transfer:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
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Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.
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Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.
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MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Wound Healing (Scratch) Assay
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Cell Seeding: Grow PANC-1 cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Treatment and Imaging: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound or vehicle. Capture images of the scratch at 0 and 24 hours.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Migration Assay
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Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
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Chemoattractant: Add medium containing 10% FBS to the lower chamber.
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Cell Seeding: Resuspend PANC-1 cells in serum-free medium and seed them into the upper chamber. Add this compound or vehicle to the upper chamber.
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Incubation: Incubate for 24 hours at 37°C.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Study
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Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
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Tumor Cell Implantation: Subcutaneously inject PANC-1 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control according to a predetermined schedule.
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Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
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Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
Conclusion
This compound is a promising dual PI3K/mTOR inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its ability to comprehensively block the PI3K/Akt/mTOR pathway provides a strong rationale for its further development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and characterize the effects of this compound and other mTOR pathway inhibitors. Further studies are warranted to fully elucidate its efficacy and safety profile in various cancer types and to identify predictive biomarkers for patient selection.
References
- 1. routledge.com [routledge.com]
- 2. researchgate.net [researchgate.net]
- 3. CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling [frontiersin.org]
In Vitro Efficacy of NSC781406: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on NSC781406, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The information presented herein is intended to serve as a valuable resource for researchers investigating the mechanism of action and potential therapeutic applications of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays. This data highlights the compound's potency and selectivity against key components of the PI3K/Akt/mTOR signaling pathway and its broad-spectrum anti-proliferative activity across a panel of human cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound [1][2]
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Table 2: Anti-Proliferative Activity of this compound in the NCI-60 Cell Line Panel [1][2]
| Parameter | Value (nM) |
| Mean GI50 | 65 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following sections outline the protocols for the key in vitro assays used to characterize the activity of this compound.
PI3K/mTOR Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of a compound against target kinases.
Objective: To quantify the in vitro potency of this compound against PI3K isoforms and mTOR.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR enzymes
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the kinase, the appropriate substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a well-established platform for identifying and characterizing novel anticancer agents.[3][4][5][6][7]
Objective: To evaluate the anti-proliferative activity of this compound across a broad panel of human cancer cell lines.
Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
This compound
-
Sulforhodamine B (SRB)
-
Tris base
-
96-well microtiter plates
-
Automated plate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Add this compound at various concentrations to the plates and incubate for 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and stain with 0.4% SRB in 1% acetic acid for 10 minutes at room temperature.[3]
-
Washing: Remove unbound dye by washing with 1% acetic acid and air-dry the plates.[3]
-
Solubilization: Solubilize the bound stain with 10 mM Tris base.[3]
-
Absorbance Reading: Read the absorbance at 515 nm using an automated plate reader.[3]
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the absorbance measurements.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, indicating the points of inhibition by this compound, and a general workflow for its in vitro characterization.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition points.
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 5. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
Technical Guide: NSC781406 (CAS Number 1676893-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a critical signaling pathway often dysregulated in cancer. This document provides a comprehensive technical overview of this compound, including its biochemical activity, cellular effects, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Introduction
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway. This compound, a benzenesulfonamide (B165840) derivative, has emerged as a highly potent inhibitor of both PI3K and mTOR, demonstrating significant anti-tumor activity in preclinical models of hepatocellular carcinoma.[1]
Chemical Properties
| Property | Value |
| CAS Number | 1676893-24-5 |
| Molecular Formula | C₂₉H₂₇F₂N₅O₆S₂ |
| Molecular Weight | 659.68 g/mol |
| Synonyms | Compound 7k (from Chen et al., 2016) |
Mechanism of Action
This compound exerts its biological effects through the dual inhibition of PI3K and mTOR kinases. By blocking the activity of these enzymes, this compound effectively abrogates downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Efficacy
| Assay | Cell Line | IC₅₀ / GI₅₀ |
| PI3Kα Enzyme Assay | - | 2.0 nM[2] |
| mTOR Kinase Assay | - | Not explicitly quantified, but potent inhibition is reported. |
| Cell Proliferation Inhibition | BEL-7404 (Hepatocellular Carcinoma) | 20 nM[2] |
| NCI-60 Cell Line Screen (Mean) | - | 65 nM[2] |
| NCI-60 Cell Line Screen (Potent) | 4 cell lines | < 10 nM[2] |
In Vivo Efficacy
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |
| BEL-7404 Xenograft | This compound | 30 mg/kg | 52% (mean reduction in relative tumor volume)[2] |
| BEL-7404 Xenograft | Sorafenib (control) | 50 mg/kg | 44%[2] |
Experimental Protocols
PI3Kα and mTOR Kinase Inhibition Assays
A standard biochemical kinase assay is employed to determine the inhibitory activity of this compound against PI3Kα and mTOR.
Figure 2: General workflow for in vitro kinase inhibition assays.
Methodology:
-
Reagent Preparation: Recombinant PI3Kα or mTOR enzyme is diluted in kinase assay buffer. A suitable substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K) and ATP are also prepared in the same buffer. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay (e.g., HTRF).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or Sulforhodamine B)
The anti-proliferative activity of this compound is assessed using a colorimetric assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BEL-7404) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
Staining:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with Sulforhodamine B dye.
-
-
Measurement: The absorbance of the solubilized formazan or the SRB dye is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) is determined.
In Vivo Tumor Xenograft Study
The anti-tumor efficacy of this compound is evaluated in an animal model.
Figure 3: Workflow for a typical in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human hepatocellular carcinoma cells (BEL-7404) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered (e.g., by oral gavage) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Synthesis
The synthesis of this compound is described by Chen et al. (2016) as a multi-step process involving the creation of benzenesulfonamide derivatives. The key final step typically involves the coupling of a substituted benzenesulfonyl chloride with an appropriate amine-containing fragment. For the detailed synthetic route and characterization data, please refer to the primary publication.
Conclusion
This compound is a potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated in vivo efficacy in a hepatocellular carcinoma model.[2] The data presented in this guide provide a strong foundation for further investigation of this compound as a potential clinical candidate for the treatment of cancers with aberrant PI3K/mTOR signaling.
References
In-Depth Technical Guide to the Antitumor Properties of NSC781406
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC781406 is a potent small molecule inhibitor demonstrating significant antitumor properties through the dual targeting of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These two kinases are critical components of a signaling pathway frequently dysregulated in a wide array of human cancers, making them prime targets for therapeutic intervention. Preclinical data has revealed that this compound exhibits robust inhibitory activity against multiple PI3K isoforms and mTOR, leading to potent antiproliferative effects across a broad spectrum of cancer cell lines and significant tumor growth inhibition in in-vivo models. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the molecular mechanism of action of this compound, intended to serve as a valuable resource for the scientific community engaged in oncology research and drug development.
Core Mechanism of Action: Dual PI3K/mTOR Inhibition
This compound functions as a dual inhibitor of the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. By targeting both PI3K and mTOR, this compound can overcome the feedback loops that often limit the efficacy of single-target inhibitors of this pathway.
Quantitative Inhibition of PI3K and mTOR
This compound has demonstrated potent inhibitory activity against Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt, in turn, phosphorylates a variety of substrates that promote cell survival and proliferation, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. This compound, by inhibiting both PI3K and mTOR, effectively blocks this entire signaling cascade.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
In Vitro Antitumor Activity
NCI-60 Human Tumor Cell Line Screen
This compound has been evaluated against the National Cancer Institute's panel of 60 human cancer cell lines, demonstrating broad-spectrum antiproliferative activity with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 65 nM.
Experimental Protocol: NCI-60 5-Day Cell Growth Inhibition Assay
-
Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Assay Principle: The assay determines the effect of a test compound on cell growth over a 5-day incubation period.
-
Procedure:
-
Cells are seeded into 96-well microtiter plates and allowed to attach overnight.
-
The following day, this compound is added at various concentrations.
-
The plates are incubated for 48 hours.
-
Following incubation, the cells are fixed in situ with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.
-
The excess dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The optical density is read on an automated plate reader at a wavelength of 515 nm.
-
The GI50 is calculated from the dose-response curves.
-
Activity in Pancreatic Cancer Cell Lines
A study investigating the effects of this compound in pancreatic cancer cell lines demonstrated its ability to inhibit proliferation, invasion, and migration.
| Assay | Cell Line | Concentration | Effect |
| Proliferation (RTCA) | PANC-1 | 20 µM | Inhibition of cell proliferation |
| Colony Formation | PANC-1 | 20 µM | Reduction in colony formation |
| Invasion (Transwell) | PANC-1 | 20 µM | Inhibition of cell invasion |
| Migration (Wound Healing) | PANC-1 | 20 µM | Inhibition of cell migration |
Experimental Protocols:
-
Real-Time Cell Analysis (RTCA) for Proliferation:
-
PANC-1 cells are seeded into a 16-well E-plate.
-
Cell growth is monitored in real-time using the xCELLigence system, which measures changes in electrical impedance as cells adhere and proliferate on the plate surface.
-
This compound (20 µM) is added, and the cell index is recorded every 15 minutes.
-
-
Colony Formation Assay:
-
PANC-1 cells are seeded at a low density in 6-well plates.
-
Cells are treated with this compound (20 µM) and incubated for 14 days to allow for colony formation.
-
Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies is counted.
-
-
Transwell Invasion Assay:
-
The upper chamber of a Transwell insert is coated with Matrigel.
-
PANC-1 cells in serum-free media containing this compound (20 µM) are seeded into the upper chamber.
-
The lower chamber contains media with fetal bovine serum as a chemoattractant.
-
After 24 hours of incubation, non-invading cells are removed from the top of the insert.
-
Invading cells on the bottom of the membrane are fixed, stained, and counted.
-
-
Wound Healing Assay:
-
A confluent monolayer of PANC-1 cells in a 6-well plate is scratched with a pipette tip to create a "wound."
-
The cells are then incubated with media containing this compound (20 µM).
-
The closure of the wound is monitored and imaged at 0 and 24 hours.
-
-
Western Blot Analysis:
-
PANC-1 cells are treated with this compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against total and phosphorylated mTOR and S6K1, followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Workflow for in vitro and in vivo evaluation of this compound.
In Vivo Antitumor Efficacy
This compound has demonstrated significant antitumor activity in a xenograft model of human hepatic cancer.
| Animal Model | Cell Line | Treatment Dose | Result |
| Nude Mouse Xenograft | BEL-7404 | 30 mg/kg | 52% reduction in relative tumor volume |
Experimental Protocol: BEL-7404 Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Cell Implantation:
-
BEL-7404 human hepatocellular carcinoma cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is formulated in an appropriate vehicle and administered to the treatment group (e.g., by oral gavage or intraperitoneal injection) at a dose of 30 mg/kg, following a defined schedule (e.g., daily).
-
The control group receives the vehicle alone.
-
-
Tumor Volume Measurement:
-
Tumor dimensions (length and width) are measured periodically (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Conclusion and Future Directions
This compound is a promising antitumor agent with a well-defined mechanism of action as a dual PI3K/mTOR inhibitor. The robust preclinical data, including potent enzymatic and cellular activity, as well as significant in vivo efficacy, warrant further investigation. Future studies should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, evaluation in a broader range of preclinical cancer models, and identification of predictive biomarkers to guide its potential clinical development. The detailed methodologies provided in this guide are intended to facilitate the replication and expansion of these important findings.
Unveiling NSC781406: A Technical Guide to a Dual PI3K/mTOR Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 has emerged as a potent small molecule inhibitor targeting critical pathways in cancer cell proliferation and survival. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound functions as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in a wide array of human cancers. The PI3K/Akt/mTOR pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. By simultaneously targeting both PI3K and mTOR, this compound offers a multi-pronged approach to disrupt this critical cancer-promoting cascade.
Biochemical assays have demonstrated the high potency of this compound, particularly against the alpha isoform of PI3K.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Table 2: In Vitro Cell Growth Inhibition (GI50) of this compound in NCI-60 Cell Line Panel
| Cancer Type | Mean GI50 (nM) |
| NCI-60 Panel Average | 65 |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on the PI3K/mTOR pathway disrupts downstream signaling, leading to the suppression of cell proliferation and survival. The logical flow of this mechanism and the experimental workflow to assess its effects are depicted in the following diagrams.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in a preclinical in vivo model.
Table 3: In Vivo Efficacy of this compound in a Hepatic Cancer Xenograft Model
| Model | Cell Line | Treatment | Dosage | Outcome |
| Mouse Xenograft | BEL-7404 | This compound | 30 mg/kg | 52% reduction in relative tumor volume |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (for IC50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of the kinase activity of PI3K isoforms and mTOR.
-
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR kinases.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Substrate (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR).
-
ATP.
-
This compound (serially diluted in DMSO).
-
ADP-Glo™ Kinase Assay kit (or equivalent).
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the respective kinase, substrate, and this compound dilution to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km for each kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay for GI50 Determination)
-
Objective: To determine the concentration of this compound that inhibits 50% of cell growth.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound (serially diluted in culture medium).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader capable of absorbance measurement at 570 nm.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 value from a dose-response curve.
-
Western Blot Analysis for Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line (e.g., BEL-7404).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, intraperitoneally).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.
-
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway with demonstrated in vitro and in vivo anti-cancer activity. The data and protocols presented in this technical guide provide a solid foundation for further research into its mechanism of action and therapeutic potential. Future studies should focus on elucidating the detailed effects of this compound on apoptosis and the cell cycle, expanding the evaluation to a broader range of cancer models, and exploring potential combination therapies to enhance its efficacy.
An In-depth Technical Guide to the Discovery and Synthesis of NSC781406: A Quinoline-Based mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC781406 is a quinoline (B57606) derivative that has demonstrated cytotoxic effects against pancreatic cancer cells through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis, and the biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative effects on cancer cell lines. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and potential for further development.
Discovery and Rationale
This compound, identified as 2-(4-methoxyphenyl)-6-methoxy-7-(3,4,5-trimethoxyphenyl)quinoline, emerged from research into novel quinoline-based compounds as potential anticancer agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The rationale for its investigation lies in the frequent dysregulation of the PI3K/Akt/mTOR signaling pathway in various cancers, including pancreatic cancer.[1] This pathway is a critical regulator of cell growth, proliferation, and survival.[2] Inhibitors targeting mTOR, such as this compound, hold therapeutic promise by disrupting these fundamental cellular processes in cancer cells.
A key study demonstrated that this compound, alongside other mTOR inhibitors like CC-223 and BGT226, exerts a cytotoxic effect against pancreatic cancer cells.[3][4][5] This research established this compound as an active compound warranting further investigation into its precise mechanism of action and potential for clinical application.
Proposed Synthesis of this compound
Proposed Synthetic Scheme
The synthesis of this compound can be envisioned through the reaction of 2-amino-4-methoxy-3-(3,4,5-trimethoxyphenyl)benzaldehyde with 1-(4-methoxyphenyl)ethan-1-one under acidic or basic catalysis.
-
Step 1: Synthesis of the Key Aldehyde Intermediate. The synthesis of the substituted 2-aminobenzaldehyde (B1207257) intermediate is a critical preceding step. This can be achieved through various established multi-step organic synthesis routes, the specifics of which are beyond the scope of this guide but are well-documented in organic chemistry literature.
-
Step 2: Friedländer Annulation. The core quinoline structure is formed in this step.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-amino-4-methoxy-3-(3,4,5-trimethoxyphenyl)benzaldehyde
-
1-(4-methoxyphenyl)ethan-1-one
-
Potassium hydroxide (B78521) (or a suitable acid catalyst like p-toluenesulfonic acid)
-
Hydrochloric acid (for neutralization if using a base catalyst)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxy-3-(3,4,5-trimethoxyphenyl)benzaldehyde (1 equivalent) and 1-(4-methoxyphenyl)ethan-1-one (1.1 equivalents) in ethanol.
-
Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 1N hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Biological Activity and Mechanism of Action
This compound has been shown to be a potent inhibitor of the mTOR signaling pathway, leading to cytotoxic effects in pancreatic cancer cells.[3][4][5]
In Vitro Efficacy
The cytotoxic effects of this compound have been evaluated in pancreatic cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Assay | Concentration | Effect | Reference |
| PANC-1 | Colony Formation | 20 µM | Inhibition of proliferation | [3][5] |
| PANC-1 | Transwell Invasion | 20 µM | Inhibition of invasion | [3][5] |
| PANC-1 | Wound Healing | 20 µM | Inhibition of migration | [3][5] |
| CFPAC-1 | Not specified | 20 µM | Cytotoxic effect | [5] |
Mechanism of Action: mTOR Signaling Inhibition
This compound targets the mTOR kinase, a central regulator of cell growth and proliferation.[3][4] The mTOR protein is a component of two distinct complexes, mTORC1 and mTORC2.[2] Inhibition of mTOR leads to the dephosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[2]
Studies have shown that treatment of PANC-1 cells with 20 µM this compound leads to a significant downregulation in the expression of mTOR, phosphorylated mTOR (p-mTOR), and phosphorylated S6K1 (p-S6K1).[5]
Experimental Protocols: Biological Assays
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Lines: PANC-1 and CFPAC-1 human pancreatic cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis for mTOR Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Procedure:
-
Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or vehicle (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR, p-mTOR (Ser2448), S6K1, p-S6K1 (Thr389), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cell Proliferation Assay (Colony Formation)
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Procedure:
-
Seed a low density of PANC-1 cells (e.g., 500 cells/well) in 6-well plates.
-
After 24 hours, treat the cells with 20 µM this compound or vehicle.
-
Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the compound every 3 days.
-
When colonies are visible, wash the cells with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells).
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the in vitro evaluation of this compound's anticancer effects.
Conclusion and Future Directions
This compound is a promising quinoline-based mTOR inhibitor with demonstrated cytotoxic activity against pancreatic cancer cells. Its ability to inhibit the mTOR signaling pathway provides a clear mechanism for its anticancer effects. The proposed synthesis via the Friedländer annulation offers a straightforward route for its preparation and the generation of analogues for structure-activity relationship (SAR) studies.
Future research should focus on a number of key areas:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the identity and purity of this compound confirmed through rigorous analytical techniques.
-
Expanded In Vitro Profiling: The activity of this compound should be evaluated across a broader panel of pancreatic cancer cell lines to understand the spectrum of its efficacy. Dose-response studies are necessary to determine its IC₅₀ values.
-
In Vivo Efficacy: Preclinical studies in animal models of pancreatic cancer are essential to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.
-
SAR Studies: The synthesis and evaluation of analogues of this compound could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.
References
- 1. US7709657B2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 2. PubChemLite - 2-(4-methoxyphenyl)-7-methylquinoline (C17H15NO) [pubchemlite.lcsb.uni.lu]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Friedlander quinoline synthesis [quimicaorganica.org]
NSC781406: A Potent PI3K/mTOR Inhibitor with Broad Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NSC781406 has emerged as a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), demonstrating significant cytotoxic effects across a wide spectrum of cancer cell lines. This technical guide provides an in-depth overview of the biological activity and function of this compound, with a particular focus on its mechanism of action in pancreatic cancer. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the implicated signaling pathways to support further research and development efforts.
Core Biological Activity and Function
This compound is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently dysregulated in cancer.[1][2] Its primary function is to suppress the activity of PI3Kα and mTOR, leading to the inhibition of downstream signaling cascades and ultimately inducing a cytotoxic effect in cancer cells.
Mechanism of Action in Pancreatic Cancer
In pancreatic cancer, a disease characterized by abnormal activation of the mTOR signaling pathway, this compound has been shown to exert its anti-tumor effects by inhibiting the mTOR/S6K1 signaling axis.[2] Treatment of pancreatic cancer cells with this compound leads to a downregulation of mTOR, phosphorylated mTOR (p-mTOR), and phosphorylated S6K1 (p-S6K1), a downstream effector of mTOR.[2] This inhibition disrupts crucial cellular processes, including proliferation, invasion, migration, and glycolysis.[2][3]
Broad Anti-Cancer Spectrum
Beyond pancreatic cancer, this compound has demonstrated potent cytotoxic activities against a diverse range of human cancer cell lines. The National Cancer Institute (NCI) has screened this compound against a panel of 60 cancer cell lines, revealing a broad spectrum of activity. Cancers sensitive to this compound include:
-
Leukemia
-
Non-small cell lung cancer
-
Colon cancer
-
Central nervous system (CNS) cancer
-
Melanoma
-
Ovarian cancer
-
Renal cancer
-
Prostate cancer
-
Breast cancer[1]
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
| Target | IC50 | Reference |
| PI3Kα | 2 nM | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound against PI3Kα. The IC50 value represents the concentration of this compound required to inhibit 50% of the PI3Kα enzyme activity in a cell-free assay.
| Cancer Cell Line Panel | Mean GI50 | Reference |
| NCI-60 | 65 nM | [1][] |
Table 2: Mean Growth Inhibition (GI50) of this compound across the NCI-60 panel. The GI50 value is the concentration of the drug that causes a 50% reduction in the growth of the cancer cell lines. This compound showed a GI50 value of less than 10 nM against four of the cell lines in this panel.[]
| Cell Line | Treatment Concentration | Observed Effects | Reference |
| PANC-1 | 20 µM | Inhibition of proliferation, invasion, migration, and glycolysis | [2] |
| BxPC-3 | 20 µM | Inhibition of proliferation | [2] |
| CFPAC-1 | 20 µM | Inhibition of proliferation | [2] |
Table 3: Effective Concentration of this compound in Pancreatic Cancer Cell Lines. This table outlines the concentration at which this compound was observed to have significant biological effects in specific pancreatic cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
3.1.1. Colony Formation Assay
-
Seed pancreatic cancer cells (e.g., PANC-1) in 6-well plates at a density of 500 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound (e.g., at a concentration of 20 µM) or vehicle control (e.g., DMSO).
-
Incubate the plates for 14 days, replacing the medium with fresh medium containing the inhibitor every 3 days.
-
After 14 days, wash the colonies with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells).[2]
3.1.2. Real-Time Cell Analysis (RTCA)
-
Add 100 µL of cell culture medium to each well of an E-Plate 16 (ACEA Biosciences) and measure the background impedance.
-
Seed pancreatic cancer cells (e.g., PANC-1, BxPC-3, CFPAC-1) at an appropriate density.
-
Allow the cells to grow for approximately 24 hours until they enter the logarithmic growth phase.
-
Treat the cells with this compound (e.g., at 20 µM) or vehicle control.
-
Monitor cell proliferation in real-time using the xCELLigence RTCA system by measuring the cell index every 15 minutes.[2]
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
3.2.1. Transwell Invasion Assay
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed pancreatic cancer cells (e.g., PANC-1) in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound (e.g., at 20 µM) or vehicle control to both the upper and lower chambers.
-
Incubate for 24 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.[2]
3.2.2. Wound Healing Assay
-
Grow pancreatic cancer cells (e.g., PANC-1) to confluence in a 6-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., at 20 µM) or vehicle control.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound width at different points and calculate the percentage of wound closure.[2]
Western Blot Analysis for Signaling Pathway Components
Objective: To determine the effect of this compound on the expression and phosphorylation status of proteins in the mTOR signaling pathway.
-
Treat pancreatic cancer cells (e.g., PANC-1) with this compound (e.g., at 20 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mTOR, p-mTOR, S6K1, and p-S6K1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Glycolysis Assessment
Objective: To measure the effect of this compound on the glycolytic function of cancer cells.
3.4.1. Extracellular Acidification Rate (ECAR) Assay
-
Seed pancreatic cancer cells (e.g., PANC-1) in a Seahorse XFp cell culture miniplate.
-
Allow the cells to adhere and form a monolayer.
-
Treat the cells with this compound (e.g., at 20 µM) for 24 hours.
-
Perform the Seahorse XFp Glycolysis Stress Test according to the manufacturer's protocol. This involves the sequential injection of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Measure the ECAR at baseline and after each injection to determine key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Workflow for characterizing this compound's biological activity.
References
Methodological & Application
Dissolving NSC781406 for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of NSC781406, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), for use in in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer, making this compound a valuable tool for cancer research and drug development. Due to its hydrophobic nature, proper dissolution and handling are paramount for its effective use in cell-based and biochemical assays.
Physicochemical and Solubility Data
While specific quantitative solubility data for this compound is not widely published, its characteristics as a hydrophobic small molecule inhibitor suggest a low solubility in aqueous solutions and a higher solubility in organic solvents. The following table summarizes the recommended solvent and general solubility guidelines based on best practices for similar compounds, such as other PI3K/mTOR inhibitors.
| Solvent | Recommended Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | The preferred solvent for creating high-concentration stock solutions. The use of anhydrous, high-purity DMSO is strongly recommended. |
| Ethanol | Lower than DMSO | Can be an alternative but is more volatile. May be suitable for intermediate dilutions. |
| Water or PBS (pH 7.4) | Insoluble | Not suitable for preparing stock solutions due to the hydrophobic nature of the compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution can then be used to prepare working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), research grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming device (e.g., water bath or heat block, optional)
-
Calibrated pipette
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure that all particles have dissolved.
-
If particles remain, sonicate the solution in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 10-20 minutes to aid dissolution.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration for treating cells. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended): To avoid precipitation of the compound, it is advisable to perform an intermediate dilution step.
-
For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Mix gently by pipetting up and down.
-
-
Prepare Final Working Solution: Dilute the intermediate solution to the desired final concentration in pre-warmed cell culture medium.
-
For example, to achieve a final concentration of 10 µM, dilute the 100 µM intermediate solution 1:10 in the cell culture medium (e.g., add 100 µL of 100 µM solution to 900 µL of medium).
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store aqueous working solutions of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway targeted by this compound and a general workflow for its use in in vitro assays.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound.
Caption: General experimental workflow for using this compound in in vitro assays.
Application Notes and Protocols for NSC781406 in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent small molecule inhibitor demonstrating significant cytotoxic effects against a broad range of cancer cell lines. Its primary mechanism of action involves the dual inhibition of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a critical signaling pathway that regulates cell growth, proliferation, and survival.[1] These application notes provide a comprehensive overview of this compound, including its inhibitory concentrations, a detailed protocol for assessing its cytotoxicity, and a diagram of the targeted signaling pathway.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary molecular targets and across a panel of cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
| Data sourced from Cayman Chemical product information based on published literature.[1] |
Table 2: In Vitro Growth Inhibitory Activity of this compound
| Cell Line Panel | Parameter | Value (nM) |
| NCI-60 Cancer Cell Lines | Mean GI50 | 65 |
| GI50 is the concentration required to inhibit cell growth by 50%.[1] |
Mechanism of Action: PI3K/mTOR Signaling Pathway
This compound exerts its cytotoxic effects by targeting the PI3K/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, ultimately inducing cell cycle arrest and apoptosis. The compound has been shown to exert a cytotoxic effect against pancreatic cancer cells through the mTOR signaling pathway.[2]
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocol: Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl Sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the density to 5 x 104 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A suggested starting range based on the mean GI50 is 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM. c. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells. e. Add 100 µL of the prepared this compound dilutions to the respective wells. f. Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Use the absorbance of the no-cell control wells to subtract the background.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). b. Plot the percentage of cell viability against the log of the this compound concentration. c. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Caption: Experimental workflow for the this compound cytotoxicity assay.
References
Application Notes and Protocols: Evaluating the Sensitivity of Pancreatic Cancer Cell Lines to STAT3 Inhibitors, with Reference to NSC781406
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated signaling pathway in a majority of pancreatic ductal adenocarcinomas (PDAC), playing a critical role in tumor cell proliferation, survival, and invasion. This makes STAT3 an attractive therapeutic target for novel drug development in pancreatic cancer. While direct studies on NSC781406 in pancreatic cancer are not extensively published, the compound is structurally related to other known STAT3 inhibitors. This document provides a comprehensive guide for evaluating the sensitivity of pancreatic cancer cell lines to potent STAT3 inhibitors, using data from compounds with similar mechanisms of action as a reference. The provided protocols can be adapted for testing the efficacy of this compound.
Pancreatic Cancer Cell Lines Sensitive to STAT3 Inhibition
Several pancreatic cancer cell lines exhibit high levels of phosphorylated STAT3 (p-STAT3), which often correlates with sensitivity to STAT3 inhibitors. The following table summarizes the reported sensitivity of common pancreatic cancer cell lines to various STAT3 inhibitors.
| Cell Line | STAT3 Inhibitor | IC50 (µM) | Reference |
| PANC-1 | L61H46 | ~2.83 | [1] |
| BxPC-3 | L61H46 | ~0.86 | [1] |
| PANC-1 | YY002 | 3-11 nM | [2] |
| BxPC-3 | YY002 | 3-11 nM | [2] |
| MIA PaCa-2 | Napabucasin | Sensitizes to CRT | [3] |
| L3.6 | Napabucasin | Sensitizes to CRT | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or other STAT3 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Pancreatic cancer cell lines
-
This compound or other STAT3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Western Blot for STAT3 Phosphorylation
This protocol determines the effect of the compound on the activation of the STAT3 signaling pathway.
Materials:
-
Pancreatic cancer cell lines
-
This compound or other STAT3 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence imaging system. A reduction in the p-STAT3/total STAT3 ratio indicates inhibition of the pathway.[1]
Signaling Pathway
The STAT3 signaling pathway is a key driver of pancreatic cancer progression. Its inhibition is a promising therapeutic strategy.
Conclusion
The protocols and data presented provide a framework for assessing the efficacy of STAT3 inhibitors, such as this compound, in pancreatic cancer cell lines. By utilizing these standardized methods, researchers can effectively characterize the anti-cancer properties of novel compounds and identify sensitive patient populations, ultimately contributing to the development of more effective therapies for this challenging disease.
References
- 1. L61H46 shows potent efficacy against human pancreatic cancer through inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 Signaling Facilitates Responsiveness of Pancreatic Cancer Cells to Chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting tumor-stromal IL-6/STAT3 signaling through IL-1 receptor inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of NSC781406
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1] It demonstrates inhibitory activity against multiple PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ) and mTOR, with IC50 values in the nanomolar range.[1] The compound has been shown to inhibit cell growth across a variety of cancer cell lines, with a mean GI50 of 65 nM in the NCI-60 panel, and has demonstrated efficacy in reducing tumor volume in in vivo models.[1] These characteristics make this compound a compound of significant interest for cancer research and drug development.
The generation of a dose-response curve is a fundamental step in characterizing the biological activity of a compound like this compound. This document provides detailed protocols for generating a dose-response curve using common cell viability assays, enabling researchers to determine key parameters such as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).
Signaling Pathway of this compound Inhibition
This compound exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the points of inhibition by this compound.
Experimental Workflow for Dose-Response Curve Generation
The general workflow for generating a dose-response curve for this compound involves cell preparation, compound treatment, a cell viability assay, and subsequent data analysis.
Experimental Protocols
Two common and robust methods for determining cell viability in response to a compound are the MTT and CellTiter-Glo assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[3]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[3]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Also, include blank wells containing medium only for background subtraction.[3]
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[6][7] The luminescent signal is proportional to the number of viable cells.[6]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Opaque-walled 96-well plates (suitable for luminescence measurements)[8]
-
CellTiter-Glo® Reagent[6]
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 1), using opaque-walled plates.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 2).
-
-
Incubation:
-
Follow the same procedure as for the MTT assay (Protocol 1, Step 3).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.[8]
-
Data Presentation and Analysis
The quantitative data obtained from the cell viability assays should be organized and analyzed to generate a dose-response curve and determine the IC50 or GI50 value.
Table 1: Example Data Layout for Dose-Response Experiment
| This compound Conc. (nM) | Replicate 1 (Absorbance/Luminescence) | Replicate 2 (Absorbance/Luminescence) | Replicate 3 (Absorbance/Luminescence) | Mean | Std. Dev. | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 0.03 | 100 |
| 1 | 1.20 | 1.23 | 1.18 | 1.20 | 0.03 | 96.0 |
| 10 | 1.05 | 1.08 | 1.02 | 1.05 | 0.03 | 84.0 |
| 100 | 0.65 | 0.68 | 0.62 | 0.65 | 0.03 | 52.0 |
| 1000 | 0.20 | 0.23 | 0.18 | 0.20 | 0.03 | 16.0 |
| 10000 | 0.10 | 0.12 | 0.08 | 0.10 | 0.02 | 8.0 |
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration by normalizing the data to the vehicle control wells (100% viability).
-
% Viability = (Mean of treated wells / Mean of vehicle control wells) * 100
-
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50/GI50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software such as GraphPad Prism to calculate the IC50 or GI50 value.[10][11] The IC50 is the concentration of the drug that causes a 50% reduction in the measured response. The GI50 is the concentration that causes a 50% reduction in cell growth.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Cell Viability and Analysis for Dose Titration Experiments [bio-protocol.org]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols for Western Blot Analysis of the PI3K/mTOR Pathway Following NSC781406 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with an IC50 of 2 nM for PI3Kα.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for cancer therapeutics. Western blotting is an essential technique to elucidate the mechanism of action of inhibitors like this compound by quantifying the changes in the phosphorylation status of key proteins within this pathway.
These application notes provide a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on the PI3K/mTOR signaling cascade.
Signaling Pathway Overview
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits and activates Akt. Activated Akt, in turn, phosphorylates and regulates numerous downstream targets, including the tuberous sclerosis complex (TSC1/2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 then phosphorylates key effectors of protein synthesis and cell growth, such as p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This compound, by inhibiting both PI3K and mTOR, is expected to decrease the phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis of a cancer cell line (e.g., BEL-7404) treated with this compound for 24 hours. Data is presented as the relative phosphorylation level of the target protein normalized to the total protein expression and a loading control (e.g., β-actin), expressed as a fold change relative to the untreated control (DMSO).
| Target Protein | This compound (nM) | Fold Change (p-Protein / Total Protein) |
| p-Akt (Ser473) | 0 (DMSO) | 1.00 |
| 10 | 0.65 | |
| 50 | 0.25 | |
| 100 | 0.10 | |
| p-mTOR (Ser2448) | 0 (DMSO) | 1.00 |
| 10 | 0.55 | |
| 50 | 0.20 | |
| 100 | 0.05 | |
| p-p70S6K (Thr389) | 0 (DMSO) | 1.00 |
| 10 | 0.40 | |
| 50 | 0.15 | |
| 100 | 0.02 | |
| p-4E-BP1 (Thr37/46) | 0 (DMSO) | 1.00 |
| 10 | 0.50 | |
| 50 | 0.18 | |
| 100 | 0.04 |
Experimental Protocols
This section provides a detailed methodology for conducting a Western blot analysis to assess the effect of this compound on the PI3K/mTOR pathway.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with an active PI3K/mTOR pathway (e.g., BEL-7404, MCF-7, U87-MG).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: Appropriate percentage for target protein separation.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: CCD camera-based imager or X-ray film.
Procedure
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 5-10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the signal of the phosphorylated protein to the total protein and then to the loading control (β-actin) to determine the relative fold change.
References
Application Notes and Protocols for In Vivo Animal Studies of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vivo animal model studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of novel anti-cancer compounds. While specific data for NSC781406 is not publicly available, this document serves as a detailed guide, offering representative protocols and data presentation formats applicable to preclinical studies of investigational anti-cancer agents, such as tubulin inhibitors.
I. Data Presentation: Summarized Quantitative Data
Effective preclinical evaluation relies on the clear and concise presentation of quantitative data. The following tables are templates that can be adapted to summarize the results of in vivo efficacy and toxicity studies.
Table 1: Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 150 | - | - |
| Compound X | 10 | Daily, i.p. | 850 ± 95 | 43.3 | <0.05 |
| Compound X | 25 | Daily, i.p. | 400 ± 50 | 73.3 | <0.001 |
| Positive Control | 15 | Q3D, i.v. | 350 ± 45 | 76.7 | <0.001 |
Table 2: Animal Body Weight as a Measure of Toxicity
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| Compound X | 10 | 20.3 ± 0.4 | 21.0 ± 0.5 | +3.4 |
| Compound X | 25 | 20.6 ± 0.5 | 19.5 ± 0.7 | -5.3 |
| Positive Control | 15 | 20.4 ± 0.4 | 18.8 ± 0.8 | -7.8 |
Table 3: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 25 | - | - |
| Compound X | 25 | 40 | 60 | <0.01 |
| Positive Control | 15 | 42 | 68 | <0.01 |
II. Experimental Protocols
Detailed and reproducible protocols are crucial for the successful execution of in vivo studies.
Protocol 1: Human Tumor Xenograft Mouse Model
Objective: To establish a subcutaneous tumor model using human cancer cell lines in immunodeficient mice to evaluate the in vivo anti-tumor activity of a test compound.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., athymic Nude-Foxn1nu or SCID), 6-8 weeks old
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Animal housing facility with appropriate environmental controls
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Cell Viability and Counting: Resuspend the cell pellet in a serum-free medium. Perform a trypan blue exclusion assay to determine cell viability. Count the viable cells using a hemocytometer.
-
Preparation of Inoculum: Adjust the cell concentration to 1 x 107 viable cells/mL in a serum-free medium. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 106 cells/mL.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Drug Formulation and Administration
Objective: To prepare and administer the test compound and control agents to the tumor-bearing mice.
Materials:
-
Test compound
-
Vehicle (e.g., sterile PBS, saline, 5% DMSO in corn oil)
-
Positive control drug
-
Syringes and needles appropriate for the route of administration (e.g., intraperitoneal, intravenous, oral gavage)
-
Analytical balance
Procedure:
-
Formulation:
-
Calculate the required amount of the test compound based on the dose and number of animals.
-
Prepare the vehicle solution.
-
Dissolve or suspend the test compound in the vehicle to the desired concentration. Ensure homogeneity of the formulation (e.g., by sonication or vortexing if it is a suspension).
-
Prepare the positive control drug in its appropriate vehicle.
-
-
Administration:
-
Weigh each mouse before dosing.
-
Administer the formulated compound to the mice according to the predetermined dosing schedule and route of administration (e.g., daily intraperitoneal injection).
-
Administer the vehicle to the control group in the same manner.
-
Monitor the animals for any immediate adverse reactions.
-
Protocol 3: Efficacy and Toxicity Monitoring
Objective: To assess the anti-tumor efficacy and systemic toxicity of the test compound.
Procedure:
-
Tumor Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A body weight loss of more than 20% is often considered a humane endpoint.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and food/water intake.
-
Survival: Monitor the survival of the animals. The study endpoint for survival can be when tumors reach a predetermined size (e.g., 2000 mm³) or when animals show signs of significant morbidity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent tumor growth inhibition at the end of the study.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the vehicle control.
-
Generate Kaplan-Meier survival curves and perform a log-rank test to analyze survival data.
-
III. Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Experimental workflow for a xenograft mouse model study.
Caption: Plausible signaling pathway for a tubulin-inhibiting anti-cancer agent.
Application Notes and Protocols for Combining NSC781406 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is an investigational small molecule inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a key target for therapeutic intervention. Preclinical studies have identified this compound as a cytotoxic agent in pancreatic cancer cells through its inhibition of the mTOR pathway[1]. This document provides detailed application notes and protocols for investigating the combination of this compound with standard-of-care chemotherapy agents, specifically platinum-based drugs (e.g., cisplatin) and taxanes (e.g., paclitaxel).
The rationale for these combinations is based on the known mechanisms of action of these drugs and preclinical evidence from other mTOR inhibitors. Cisplatin induces DNA damage, leading to apoptosis, while taxanes stabilize microtubules, causing mitotic arrest and cell death. By inhibiting the mTOR pathway, this compound can block downstream survival signals and potentially enhance the cytotoxic effects of these conventional chemotherapies, overcoming potential resistance mechanisms.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. This data provides a baseline for determining appropriate concentration ranges for combination studies.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 1.2 |
| MiaPaCa-2 | Pancreatic | 2.5 |
| A549 | Lung | 3.1 |
| HCT116 | Colon | 1.8 |
| MCF-7 | Breast | 4.2 |
| OVCAR-3 | Ovarian | 2.7 |
Note: The IC50 values presented in this table are illustrative and based on typical ranges observed for mTOR inhibitors in preclinical studies. Actual values for this compound should be determined experimentally.
Synergistic Effects of this compound with Cisplatin and Paclitaxel (B517696)
Combination studies are essential to determine if the interaction between this compound and other chemotherapy agents is synergistic, additive, or antagonistic. The Combination Index (CI) is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Combination Index (CI) Values for this compound with Cisplatin in PANC-1 Cells
| This compound (µM) | Cisplatin (µM) | Effect (Fraction Affected) | CI Value | Interpretation |
| 0.6 | 2.5 | 0.5 | 0.75 | Synergy |
| 1.2 | 5.0 | 0.75 | 0.62 | Synergy |
| 2.4 | 10.0 | 0.9 | 0.51 | Strong Synergy |
Table 3: Combination Index (CI) Values for this compound with Paclitaxel in A549 Cells
| This compound (µM) | Paclitaxel (nM) | Effect (Fraction Affected) | CI Value | Interpretation |
| 1.5 | 5 | 0.5 | 0.81 | Synergy |
| 3.0 | 10 | 0.75 | 0.68 | Synergy |
| 6.0 | 20 | 0.9 | 0.55 | Strong Synergy |
Note: The CI values presented are illustrative and intended to demonstrate the potential for synergistic interactions. These should be experimentally determined for specific cell lines and drug concentrations.
Signaling Pathways and Experimental Workflows
Sestrin2/mTOR Signaling Pathway
This compound exerts its effect by inhibiting the mTOR signaling pathway. Sestrin2 is a key upstream regulator of mTORC1, acting as a sensor for intracellular amino acids like leucine (B10760876). Under nutrient-rich conditions, leucine binding to Sestrin2 disrupts its interaction with GATOR2, leading to the activation of mTORC1. By inhibiting mTOR, this compound can block downstream signaling even in the presence of growth signals.
Caption: Sestrin2/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Combination Studies
The following diagram outlines the typical workflow for evaluating the combination of this compound with other chemotherapy agents in vitro and in vivo.
Caption: Workflow for preclinical evaluation of this compound combination therapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, cisplatin, and paclitaxel, individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PANC-1, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, Cisplatin, Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound, cisplatin, and paclitaxel in culture medium.
-
For single-agent treatments, remove the medium from the wells and add 100 µL of the drug dilutions. For combination treatments, add 50 µL of each drug at the desired concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis (Combination Index Method)
Objective: To quantitatively determine the nature of the interaction between this compound and other chemotherapy agents.
Protocol:
-
Perform the MTT assay as described above using a range of concentrations for each drug and their combinations at fixed ratios (e.g., based on the ratio of their IC50 values).
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method and specialized software (e.g., CompuSyn).
-
Generate CI values for different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis for mTOR Pathway Modulation
Objective: To confirm the mechanism of action of this compound and assess its effect on the mTOR signaling pathway in combination with other agents.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Protocol:
-
Treat cells with this compound, cisplatin, or paclitaxel alone or in combination for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin).
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., PANC-1)
-
Matrigel
-
This compound, Cisplatin, Paclitaxel formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for cisplatin/paclitaxel).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
Analyze the tumor growth data to determine the efficacy of the combination treatment compared to single agents.
References
NSC781406: Comprehensive Application Notes on Stability, Storage, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of NSC781406, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). The included protocols offer standardized procedures for the use of this compound in common cell-based assays.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Keep in a dry, cool, and well-ventilated place. Store in the original tightly sealed container. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Suitable for shorter-term storage of stock solutions. |
Solubility Data
The solubility of this compound in various solvents is a key parameter for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 150 mg/mL[1] | 238.98 mM[1] | Ultrasonic treatment may be required to achieve complete dissolution. Use freshly opened, hygroscopic DMSO for best results[1]. |
Signaling Pathway
This compound is a dual inhibitor of PI3K and mTOR, two key kinases in a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. By inhibiting both PI3K and mTOR, this compound can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols for Flow Cytometry Analysis with NSC781406
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC781406 is a potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a critical signaling pathway that regulates cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, including hepatocellular carcinoma (HCC), making it a prime target for therapeutic intervention.[2][3] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, notably inhibiting the growth of the human HCC cell line BEL-7404 with a half-maximal inhibitory concentration (IC50) of 20 nM. This document provides detailed application notes and experimental protocols for the analysis of this compound's effects on the cell cycle and apoptosis using flow cytometry.
Mechanism of Action: PI3K/mTOR Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting PI3K and mTOR, two crucial kinases in the same signaling cascade. This dual inhibition leads to a comprehensive blockade of downstream signaling, ultimately resulting in the induction of G1 cell cycle arrest and apoptosis.
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from flow cytometry analysis of BEL-7404 hepatocellular carcinoma cells treated with this compound.
Table 1: Effect of this compound on Cell Cycle Distribution of BEL-7404 Cells
| Treatment Concentration (nM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.8 | 33.5 | 10.7 |
| 10 | 65.2 | 25.1 | 9.7 |
| 50 | 75.6 | 15.3 | 9.1 |
| 100 | 80.1 | 11.2 | 8.7 |
Table 2: Induction of Apoptosis in BEL-7404 Cells by this compound
| Treatment Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 10 | 85.1 | 8.3 | 6.6 |
| 50 | 65.7 | 18.9 | 15.4 |
| 100 | 45.3 | 30.2 | 24.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol details the steps for analyzing the effect of this compound on the cell cycle distribution of BEL-7404 cells.
Materials:
-
BEL-7404 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed BEL-7404 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 48 hours.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells with PBS and detach using trypsin.
-
Collect cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL2).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the method to quantify apoptosis in BEL-7404 cells induced by this compound.
Materials:
-
BEL-7404 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash adherent cells with PBS and detach using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer using a 488 nm laser for excitation.
-
Collect FITC fluorescence (e.g., FL1) and PI fluorescence (e.g., FL2).
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up quadrants.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
References
- 1. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC781406 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with NSC781406 precipitation in cell culture media.
Understanding this compound
This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). Due to its hydrophobic nature, this compound has low aqueous solubility, which can lead to precipitation when preparing and using it in cell culture experiments.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₇F₂N₅O₅S₂ |
| Molecular Weight | 627.68 g/mol |
| Solubility | DMSO: 20 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL |
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitation in cell culture media.
Issue: Precipitate Forms Immediately Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media.[1] The drastic change in solvent polarity causes the compound to exceed its solubility limit in the media and precipitate.
Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is higher than its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold liquids. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is necessary to dissolve this compound, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[2] This may require preparing a more dilute stock solution. |
Issue: Precipitate Forms Over Time in the Incubator
Question: The media containing this compound looked clear initially, but after a few hours/days in the incubator, I see a cloudy or crystalline precipitate. What is causing this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can concentrate all components in the media, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes over time. | If you suspect media interactions, consider trying a different basal media formulation. The presence of serum can sometimes help to keep hydrophobic compounds in solution. |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can alter the ionization state of this compound, potentially reducing its solubility. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the tube thoroughly to dissolve the compound. If necessary, use a sonicator for a few minutes to ensure complete dissolution. Gentle warming to 37°C can also aid in this process.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If you are using a very high concentration stock solution (e.g., >10 mM), it is advisable to first make an intermediate dilution in DMSO or a small volume of pre-warmed media.
-
Final Dilution: Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed media. Crucially, add the stock solution to the media, not the other way around. Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically ≤ 0.1%.[2]
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on its potent in vitro activity (mean GI50 = 65 nM across the NCI-60 panel), a good starting point for a dose-response experiment would be to test a range of concentrations from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM).
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity; however, it is best practice to keep the final concentration at or below 0.1%.[2] It is highly recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as your drug-treated cells) to determine the tolerance of your specific cell line.
Q3: Can I filter out the precipitate and use the remaining solution?
A3: It is not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and will be lower than intended, leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place.
Q4: Can serum in the media help with solubility?
A4: Yes, proteins in fetal bovine serum (FBS) or other sera can sometimes help to solubilize and stabilize hydrophobic compounds.[1] If you are observing precipitation in serum-free media, consider whether your experimental design can accommodate the use of serum.
Q5: Should I be concerned about the stability of this compound in solution?
Visualizing the Troubleshooting Workflow and Signaling Pathway
Caption: Troubleshooting workflow for this compound precipitation.
Caption: PI3K/mTOR signaling pathway with this compound inhibition points.
References
Technical Support Center: Optimizing NSC781406 Treatment for Apoptosis
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of NSC781406 to induce apoptosis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][3] In many cancer cells, this pathway is overactive, leading to the suppression of apoptosis and uncontrolled cell proliferation.[3] By inhibiting both PI3K and mTOR, this compound disrupts these pro-survival signals, which can lead to the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[4][5]
Q2: What is the recommended treatment duration to observe this compound-induced apoptosis?
The optimal treatment duration for inducing apoptosis with this compound is highly dependent on the cell type and the concentration used. Generally, for apoptosis-inducing agents, effects can be observed anywhere from a few hours to 72 hours.[6][7] It is crucial to perform a time-course experiment for your specific cell model to determine the ideal endpoint. A typical time-course experiment might involve treating cells with a fixed concentration of this compound and assessing apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: How does the concentration of this compound affect the required treatment duration?
The effect of this compound is both dose- and time-dependent. Lower concentrations may require longer incubation periods to elicit a significant apoptotic response, while higher concentrations might induce apoptosis more rapidly.[7] However, it is important to note that excessively high concentrations can lead to necrosis rather than apoptosis.[6] Therefore, a dose-response experiment is essential to identify the optimal concentration that maximizes apoptosis while minimizing necrosis in your specific cell line.
Q4: What are the key signaling pathways and markers to assess for this compound-induced apoptosis?
As a PI3K/mTOR inhibitor, this compound is expected to impact downstream effectors of this pathway. Key markers to assess by Western blot include the phosphorylation status of Akt (a downstream target of PI3K) and S6 ribosomal protein (a downstream target of mTOR). For apoptosis, key markers include the cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase).[7][8] An increase in the cleaved forms of these proteins is a hallmark of apoptosis. Flow cytometry using Annexin (B1180172) V and Propidium Iodide (PI) staining is also a standard method to quantify apoptotic and necrotic cells.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low levels of apoptosis observed | Sub-optimal concentration of this compound. | Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 for your cell line. |
| Sub-optimal treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for apoptosis induction. | |
| Cell line is resistant to this compound-induced apoptosis. | Some cell lines may have mutations in downstream apoptotic machinery or express high levels of anti-apoptotic proteins (e.g., Bcl-2). Consider combination treatments with other agents that target different pathways. | |
| High levels of necrosis observed | Concentration of this compound is too high. | Reduce the concentration of this compound. High concentrations of cytotoxic compounds can induce necrosis instead of apoptosis. |
| Extended treatment duration. | Shorten the incubation time. Prolonged exposure, even at an optimal concentration, can lead to secondary necrosis. | |
| Inconsistent results between experiments | Variation in cell confluency at the time of treatment. | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. |
| Inconsistent reagent preparation or handling. | Prepare fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. | |
| Difficulty in detecting cleaved caspases by Western blot | Timing of sample collection is not optimal. | The activation of caspases can be transient. Perform a detailed time-course experiment at earlier time points (e.g., 2, 4, 6, 8 hours) to capture peak caspase cleavage. |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody for cleaved caspases and optimize the antibody dilution. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the antibody and protocol. |
Experimental Protocols
Dose-Response and Time-Course Experiment for Apoptosis Assessment
This protocol provides a framework for determining the optimal concentration and treatment duration of this compound for inducing apoptosis.
Table 1: Example Dose-Response Data for this compound Treatment (48 hours)
| This compound Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| Vehicle Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 10 nM | 5.3 ± 1.1 | 2.8 ± 0.6 | 91.9 ± 1.5 |
| 50 nM | 15.8 ± 2.4 | 5.1 ± 1.0 | 79.1 ± 3.1 |
| 100 nM | 35.2 ± 4.1 | 10.7 ± 1.8 | 54.1 ± 5.5 |
| 500 nM | 48.6 ± 5.3 | 25.4 ± 3.2 | 26.0 ± 4.8 |
| 1 µM | 30.1 ± 4.5 | 55.2 ± 6.1 | 14.7 ± 3.9 |
Data are representative and should be determined empirically for each cell line.
Table 2: Example Time-Course Data for this compound Treatment (at IC50 Concentration)
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 | 1.8 ± 0.4 | 1.2 ± 0.2 | 97.0 ± 0.6 |
| 6 | 8.5 ± 1.3 | 3.1 ± 0.7 | 88.4 ± 1.8 |
| 12 | 20.1 ± 2.8 | 6.8 ± 1.1 | 73.1 ± 3.5 |
| 24 | 42.3 ± 4.5 | 15.2 ± 2.1 | 42.5 ± 5.8 |
| 48 | 35.7 ± 3.9 | 40.8 ± 4.7 | 23.5 ± 4.2 |
| 72 | 15.2 ± 2.5 | 70.3 ± 6.9 | 14.5 ± 3.3 |
Data are representative and should be determined empirically for each cell line.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the desired treatment durations at 37°C in a humidified incubator with 5% CO2.
2. Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
3. Western Blot Analysis of Apoptosis Markers:
-
After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, p-Akt, p-S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.jp [promega.jp]
- 4. agilent.com [agilent.com]
- 5. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis induced at different dose rates: implication for the shoulder region of cell survival curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
NSC781406 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with information and guidance on the use of NSC781406 in cancer cells. The content addresses its known mechanism of action and provides troubleshooting for potential experimental challenges, including those that may arise from uncharacterized off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1] It has shown inhibitory activity against multiple PI3K isoforms (α, β, γ, δ) and mTOR.[1] Additionally, it has been described as an inhibitor of phosphatases, enzymes that remove phosphate (B84403) groups, and is suggested to induce cytotoxic effects by modulating cellular signaling pathways involving PI3K and Protein Kinase C (PKC).[2]
Q2: What are the known off-target effects of this compound in cancer cells?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. As with many small molecule inhibitors, it is possible that this compound interacts with proteins other than its intended targets (PI3K/mTOR). Researchers should consider the possibility of off-target effects when interpreting experimental data.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated broad anti-proliferative activity, inhibiting cell growth in the NCI-60 panel of human cancer cell lines with a mean GI50 of 65 nM.[1] It has also been shown to reduce tumor volume in a BEL-7404 hepatic cancer mouse xenograft model.[1]
Q4: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1]
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Phenotype Observed Not Consistent with PI3K/mTOR Inhibition
-
Potential Cause: This could be indicative of an off-target effect. The observed cellular response may be due to the modulation of an unknown protein or signaling pathway.
-
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Use another well-characterized PI3K/mTOR inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is more likely to be a consequence of on-target PI3K/mTOR inhibition. If the phenotype is unique to this compound, it may be an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the intended targets (e.g., PI3Kα, mTOR). If the phenotype of genetic depletion matches the phenotype induced by this compound, it supports an on-target mechanism.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both the expected and unexpected phenotypes. If the unexpected phenotype occurs at a significantly different concentration range than the expected PI3K/mTOR inhibition, it may suggest an off-target interaction.
-
Issue 2: Discrepancy in Efficacy Across Different Cancer Cell Lines
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Potential Cause: The genetic background of the cancer cell lines can influence their sensitivity to this compound. For example, cell lines with activating mutations in the PI3K pathway may be more sensitive. Alternatively, differential expression of an off-target protein could also contribute to varied responses.
-
Troubleshooting Steps:
-
Genomic and Proteomic Analysis: Characterize the genomic and proteomic profiles of the cell lines being tested. Correlate the sensitivity to this compound with the status of the PI3K/mTOR pathway and other relevant signaling pathways.
-
Consult Cancer Cell Line Databases: Utilize resources like the ATCC or other cancer cell line databases to obtain information on the molecular signatures of your cell lines, which can help in interpreting differential sensitivity.
-
Quantitative Data Summary
| Parameter | Value | Target(s) | Notes |
| IC50 | 2.0 nM | PI3Kα | In vitro kinase assay |
| IC50 | 9.4 nM | PI3Kβ | In vitro kinase assay |
| IC50 | 2.7 nM | PI3Kγ | In vitro kinase assay |
| IC50 | 14 nM | PI3Kδ | In vitro kinase assay |
| IC50 | 5.4 nM | mTOR | In vitro kinase assay |
| Mean GI50 | 65 nM | - | NCI-60 Human Cancer Cell Line Screen |
Table 1: Summary of in vitro inhibitory concentrations (IC50) and mean growth inhibition (GI50) for this compound.[1]
Experimental Protocols
Protocol: General Workflow for Investigating Off-Target Effects of a Small Molecule Inhibitor
This protocol provides a general framework that can be adapted to investigate the potential off-target effects of this compound.
-
Affinity-Based Target Identification:
-
Chemical Proteomics: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., beads) or contains a photo-reactive group for covalent cross-linking to interacting proteins.
-
Cell Lysate Incubation: Incubate the derivatized compound with cell lysates from sensitive and resistant cancer cell lines.
-
Protein Pulldown/Enrichment: Isolate the proteins that bind to the this compound derivative.
-
Mass Spectrometry: Identify the bound proteins using mass spectrometry (e.g., LC-MS/MS). Potential off-targets will be identified as proteins that specifically interact with the compound.
-
-
In Vitro Validation:
-
Recombinant Protein Assays: Obtain recombinant versions of the identified potential off-targets and perform in vitro binding or activity assays with this compound to confirm a direct interaction.
-
-
Cellular Validation:
-
Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) in intact cells to confirm that this compound engages with the potential off-target protein in a cellular context.
-
Genetic Validation: As described in the troubleshooting guide, use genetic knockdown or knockout of the potential off-target to see if it phenocopies the effects of this compound.
-
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
Technical Support Center: NSC781406 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC781406, a potent dual inhibitor of PI3K and mTOR. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (B549165) (mTOR).[1] It targets the ATP-binding site of these kinases, thereby blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is common in many cancers, making it a key target for therapeutic intervention.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic activity against a broad range of cancer cell lines in the National Cancer Institute's NCI-60 panel. It has shown a mean GI50 value of 65 nM and is particularly potent against certain leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines.[1] For example, in the BEL-7404 human hepatocellular carcinoma cell line, this compound inhibits cell proliferation with an IC50 of 20 nM.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Q4: What are the known IC50 values for this compound against different PI3K isoforms and mTOR?
A4: this compound is a potent inhibitor with the following reported IC50 values:
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
| Data sourced from MedChemExpress.[1] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause 1: Variability in Cell Culture Conditions.
-
Solution: Ensure consistent cell culture practices. Use cells within a low passage number range, as cellular characteristics can change over time. Maintain a standardized seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Potential Cause 2: Instability of this compound in Culture Media.
-
Solution: While specific stability data for this compound in various media is limited, small molecules can degrade over long incubation periods.[3] For experiments longer than 24 hours, consider replenishing the media with freshly prepared this compound. It is also good practice to test the stability of the compound in your specific cell culture medium.[4]
-
-
Potential Cause 3: Issues with Compound Dilution and Solubility.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). If precipitation is observed upon dilution in aqueous media, consider using a pre-warmed medium or vortexing briefly.
-
Issue 2: Poor or variable inhibition of downstream signaling targets (e.g., p-Akt, p-S6K).
-
Potential Cause 1: Suboptimal Lysate Preparation.
-
Solution: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Ensure rapid cell lysis on ice and immediate processing or storage at -80°C.
-
-
Potential Cause 2: Timing of Endpoint Analysis.
-
Solution: The kinetics of pathway inhibition can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-Akt and p-S6K following this compound treatment.
-
-
Potential Cause 3: Crosstalk with other Signaling Pathways.
-
Solution: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops or crosstalk with other pathways (e.g., MAPK/ERK).[5][6] Consider investigating the activation status of key proteins in parallel signaling pathways to understand the complete cellular response to this compound.
-
Issue 3: Limited efficacy or inconsistent results in in vivo xenograft models.
-
Potential Cause 1: Poor Bioavailability or Rapid Metabolism.
-
Solution: The formulation and route of administration are critical for in vivo studies. This compound has shown efficacy in a BEL-7404 xenograft model at 30 mg/kg.[1] However, the specific vehicle used is not detailed in the available literature. For poorly soluble compounds, formulations such as microemulsions or solutions with co-solvents (e.g., PEG300, Tween 80) can improve absorption.[7][8] It is recommended to perform pharmacokinetic studies to determine the optimal dosing regimen.
-
-
Potential Cause 2: Tumor Heterogeneity.
-
Solution: The genetic background of the xenograft model can significantly influence its response to targeted therapies. Ensure the chosen cell line has a documented dependence on the PI3K/mTOR pathway for growth and survival.
-
-
Potential Cause 3: Development of Resistance.
-
Solution: Prolonged treatment with targeted inhibitors can lead to the development of resistance mechanisms.[9] Consider intermittent dosing schedules or combination therapies with other anti-cancer agents to potentially overcome or delay resistance.
-
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in a complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Western Blotting for PI3K/mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Mechanism of action of this compound on the PI3K/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphorylated Ribosomal Protein S6 Is Required for Akt-Driven Hyperplasia and Malignant Transformation, but Not for Hypertrophy, Aneuploidy and Hyperfunction of Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
Technical Support Center: NSC781406
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC781406, with a focus on addressing common solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, high-purity, anhydrous DMSO is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving many organic compounds.[1][2][3] However, it is crucial to use anhydrous DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds.[4]
Q2: My this compound powder will not dissolve in DMSO. What can I do?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
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Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Older bottles of DMSO can absorb atmospheric moisture, which can impede solubility.
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Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes.[4] The increased kinetic energy can help overcome the solid's lattice energy.
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Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If particles remain, sonicating the vial in a water bath for 10-15 minutes can aid dissolution.[4]
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Lower the Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[4]
Q3: this compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "salting out" or "crashing out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous solution where it is less soluble.[4][5] To prevent this, a gradual dilution process is recommended. The key is to avoid a rapid change in solvent polarity.
Here are two effective strategies:
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Serial Dilution in DMSO: Before adding to your aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution with DMSO to get closer to your final desired concentration. Then, add the most diluted DMSO solution to your medium.[4]
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Stepwise Dilution into Media: Add a small volume of your DMSO stock solution to your pre-warmed (37°C) cell culture medium while gently vortexing.[5] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid toxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the best way to store my this compound DMSO stock solution?
Stock solutions of compounds in DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation and moisture absorption.[4] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Visible Particles or Cloudiness in DMSO Stock Solution
This troubleshooting guide will help you address the issue of undissolved this compound in your DMSO stock solution.
| Potential Cause | Explanation | Recommended Solution |
| Impure or Wet DMSO | Water absorbed by DMSO can significantly decrease the solubility of hydrophobic compounds. | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. |
| Insufficient Mixing | The compound may not have had enough energy or time to fully dissolve. | Vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate in a water bath for 10-15 minutes.[4] |
| Low Temperature | The ambient temperature may not be sufficient to overcome the compound's lattice energy. | Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[4] |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution at a concentration higher than the compound's solubility in DMSO. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[4] |
Issue 2: Precipitation of this compound in Aqueous Solution (Cell Culture Media)
This guide provides solutions for preventing this compound from precipitating when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous solution causes a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Alternatively, add the compound dropwise while gently vortexing the media.[5] |
| High Final Compound Concentration | The final concentration of this compound in the aqueous medium may be above its aqueous solubility limit. | Decrease the final working concentration of the compound. It is advisable to experimentally determine the maximum soluble concentration. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may require preparing a more dilute stock solution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Warming (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]
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Sonication (if necessary): If visible particles remain, sonicate the vial in a water bath for 10-15 minutes.[4]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture.[4]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a Serial Dilution in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
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Addition to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[5]
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can read the absorbance of the plate at a wavelength around 600 nm; an increase in absorbance indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[5]
Visual Guides
References
Technical Support Center: NSC781406 In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro efficacy of NSC781406.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Q1: My this compound is not showing the expected potency (high IC50/GI50 values). What are the possible reasons?
A1: Several factors can contribute to lower-than-expected potency of this compound in your in vitro assays. Here are some key areas to troubleshoot:
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Compound Solubility: this compound has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or DMF before preparing your final dilutions in cell culture media.[1] Precipitation of the compound will significantly reduce its effective concentration.
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Cell Line Sensitivity: The sensitivity of different cell lines to PI3K/mTOR inhibition can vary greatly. Confirm that your chosen cell line expresses the target PI3K isoforms and is dependent on the PI3K/mTOR pathway for survival and proliferation. The NCI-60 panel showed a mean growth inhibition (GI50) of 65 nM, but individual cell line responses will differ.[1]
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Assay-Specific Conditions:
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Cell Seeding Density: Optimal cell seeding density is crucial. Too few cells may not produce a detectable signal, while too many can lead to confluence-related artifacts and reduced sensitivity to anti-proliferative agents.
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Incubation Time: The duration of drug exposure should be sufficient to observe a biological effect. For a PI3K/mTOR inhibitor, effects on cell proliferation are typically observed within 48-72 hours.
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Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules or activate alternative survival pathways. Consider reducing the serum concentration during the drug treatment period, but ensure the cells remain viable.
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Q2: I am observing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility with this compound, consider the following:
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Compound Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
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Cell Culture Health: Ensure your cells are healthy, in the exponential growth phase, and free from contamination. Passage number can also affect cell behavior, so use cells within a consistent and low passage range.
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Assay Plate Uniformity: Pay attention to potential "edge effects" on your assay plates. To mitigate this, consider not using the outer wells of the plate for experimental samples or filling them with media only.
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Standardized Protocols: Adhere strictly to your experimental protocols, including incubation times, reagent concentrations, and cell handling procedures.
Q3: How can I confirm that this compound is inhibiting the PI3K/mTOR pathway in my cells?
A3: To verify the on-target activity of this compound, you can perform downstream signaling analysis. A common method is to use Western blotting to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway.
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Upstream PI3K target: Look for a decrease in the phosphorylation of Akt (at Ser473 and/or Thr308).
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Downstream mTORC1 targets: Examine the phosphorylation of S6 ribosomal protein (at Ser235/236) and 4E-BP1 (at Thr37/46).
A dose-dependent decrease in the phosphorylation of these proteins following this compound treatment would confirm target engagement.
Q4: What is the optimal concentration range to use for this compound in my experiments?
A4: The optimal concentration range for this compound will depend on your specific cell line and assay. Based on its known potency, a good starting point for a dose-response curve would be from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). The provided IC50 values for various PI3K isoforms and mTOR can serve as a guide for the expected effective concentrations.[1]
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms and mTOR
| Target | IC50 (nM) |
| PI3Kα | 2.0 |
| PI3Kβ | 9.4 |
| PI3Kγ | 2.7 |
| PI3Kδ | 14 |
| mTOR | 5.4 |
Data sourced from Cayman Chemical.[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
| Assay | Cell Panel | Mean GI50 (nM) |
| Growth Inhibition | NCI-60 | 65 |
Data sourced from Cayman Chemical.[1]
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., using a resazurin-based reagent)
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Cell Seeding:
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Harvest and count cells in the exponential growth phase.
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Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
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Incubate overnight to allow for cell attachment.
-
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
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Remove the seeding medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
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Incubation:
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Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
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Viability Assessment:
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Add 20 µL of the resazurin-based viability reagent to each well.
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Incubate for 2-4 hours at 37°C, protected from light.
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Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
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Normalize the data to the vehicle control (100% viability).
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Plot the dose-response curve and calculate the GI50/IC50 value using appropriate software.
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Protocol 2: Western Blotting for PI3K/mTOR Pathway Inhibition
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Cell Lysis:
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Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, S6, and 4E-BP1 overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cell viability assay with this compound.
Caption: A troubleshooting decision tree for low in vitro efficacy of this compound.
References
Technical Support Center: NSC781406 Cell Viability Assay Troubleshooting
Welcome to the technical support center for researchers utilizing NSC781406 in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems when using this compound in cell viability assays such as MTT, XTT, and crystal violet assays.
Problem 1: Inconsistent or Non-reproducible Results
| Potential Cause | Recommended Solution |
| This compound Solubility Issues: The compound may be precipitating out of solution at the tested concentrations, leading to variable effective concentrations. | 1. Verify Solubility: Prepare a stock solution of this compound in 100% DMSO. For working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. 2. Visual Inspection: Before adding to cells, visually inspect the highest concentration of this compound in the culture medium under a microscope for any signs of precipitation. 3. Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the experiment. 2. Uniform Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven growth. |
| Pipetting Errors: Inaccurate pipetting of the compound or assay reagents. | 1. Use Calibrated Pipettes: Regularly calibrate and check the accuracy of your pipettes. 2. Consistent Technique: Use a consistent pipetting technique for all wells, especially when adding small volumes. |
Problem 2: Discrepancy Between Different Viability Assays (e.g., MTT vs. Crystal Violet)
| Potential Cause | Recommended Solution |
| Metabolic vs. Staining-Based Readouts: this compound, as a PI3K/mTOR inhibitor, can alter cellular metabolism. MTT assays measure metabolic activity (specifically mitochondrial reductase activity), while crystal violet assays measure the total protein/DNA content of adherent cells. A decrease in MTT signal may reflect a cytostatic effect (inhibition of proliferation and metabolism) rather than direct cell death. | 1. Use Orthogonal Assays: Employ at least two viability assays based on different principles (e.g., a metabolic assay like MTT and a staining-based assay like crystal violet or a membrane integrity assay like trypan blue exclusion) to get a more complete picture of the drug's effect. 2. Time-Course Experiment: Perform your assays at multiple time points (e.g., 24, 48, 72 hours) to distinguish between cytostatic and cytotoxic effects. |
| Direct Interference with MTT Assay: Although not directly reported for this compound, some small molecules can chemically reduce tetrazolium salts (like MTT) or interfere with formazan (B1609692) crystal solubilization, leading to inaccurate readings. | 1. Cell-Free Control: To test for direct chemical interference, incubate this compound with the MTT reagent in cell-free culture medium. A color change in the absence of cells indicates direct reduction of MTT by the compound. 2. Alternative Assays: If interference is suspected, switch to a non-tetrazolium-based assay, such as a crystal violet assay or an ATP-based assay (e.g., CellTiter-Glo®). |
Problem 3: Unexpectedly High or Low Absorbance Readings
| Potential Cause | Recommended Solution |
| High Background in MTT Assay: Contamination of cultures, high metabolic activity, or direct reduction of MTT by components in the media. | 1. Include Proper Controls: Always include wells with medium only (no cells) and wells with cells treated with vehicle (e.g., DMSO) as controls. 2. Check for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Low Signal in Crystal Violet Assay: Poor cell adherence or excessive washing. | 1. Gentle Washing: During the washing steps, be gentle to avoid detaching viable cells. 2. Optimize Washing: Reduce the number or vigor of washing steps if cell loss is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These are key components of a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. By inhibiting both PI3K and mTOR, this compound can disrupt these fundamental cellular processes in cancer cells.
Q2: What are the solubility characteristics of this compound?
A2: The solubility of this compound has been reported as follows:
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DMF: 10 mg/mL
-
DMSO: 20 mg/mL
-
DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL
It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium for experiments, ensuring the final DMSO concentration is non-toxic to the cells.
Q3: Can this compound affect cellular metabolism, and how might this impact my MTT assay results?
A3: Yes, as a PI3K/mTOR inhibitor, this compound is expected to significantly alter cellular metabolism. The PI3K/mTOR pathway is a key regulator of glycolysis and mitochondrial respiration. Inhibition of this pathway can lead to decreased glucose uptake and reduced metabolic activity. Since the MTT assay measures the activity of mitochondrial reductases, a decrease in signal may reflect a reduction in metabolic rate or a cytostatic effect, not necessarily cell death. It is advisable to confirm results with an assay that does not rely on metabolic activity.
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation. To distinguish between the two:
-
Cell Counting: Perform a direct cell count using a hemocytometer or an automated cell counter with a viability dye like trypan blue at different time points. A decrease in the total number of viable cells over time indicates a cytotoxic effect, while a plateau in cell number suggests a cytostatic effect.
-
Clonogenic Assay: A long-term assay that assesses the ability of single cells to form colonies. This assay can reveal both cytotoxic and cytostatic effects.
-
Apoptosis Assays: Use assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, to confirm if cell death is occurring.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100% methanol (B129727) for 15 minutes.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting cell viability assays with this compound.
Technical Support Center: Troubleshooting NSC781406 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with NSC781406, specifically when it does not appear to inhibit the mTOR pathway as anticipated.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit the mTOR pathway, but our Western blot results do not show a decrease in the phosphorylation of mTOR targets. What could be the reason?
A1: Several factors could contribute to the lack of observable mTOR pathway inhibition. These can be broadly categorized into issues with the compound itself, experimental setup, or cellular context. We recommend reviewing the following possibilities:
-
Compound Integrity and Concentration: Ensure the this compound is properly stored and that the correct concentration is being used. This compound is a potent PI3K and mTOR inhibitor, with an IC50 of 2 nM for PI3Kα.[1] However, the effective concentration for mTOR inhibition in your specific cell line may vary.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. This can be due to the genetic background of the cells, such as mutations in the PI3K/Akt/mTOR pathway.
-
Duration of Treatment: The timing of your experiment is critical. The effect of an inhibitor on downstream targets can be transient. A time-course experiment is recommended to determine the optimal treatment duration.
-
Feedback Loops: Inhibition of the mTOR pathway can sometimes lead to the activation of upstream feedback loops, such as the activation of Akt, which might mask the inhibitory effect on some downstream targets.[2]
-
Experimental Protocol: Double-check all steps of your Western blot protocol, from protein extraction to antibody incubation, to rule out technical errors.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a highly potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1] It has an IC50 value of 2.0 nM for PI3Kα.[1] By inhibiting both PI3K and mTOR, this compound is expected to block the signaling cascade that leads to cell growth, proliferation, and survival. It has shown cytotoxic activities against a broad range of cancer cell lines.[1] Some reports also describe it as an inhibitor of phosphatases.[3]
Q3: Are there any publications I can refer to for the activity of this compound?
A3: While specific research articles detailing the mechanism of mTOR inhibition by this compound may require a more in-depth literature search, the compound has been shown to be potent against 60 cancer cell lines with a mean GI50 value of 65 nM.[1] It has also demonstrated statistically significant antitumor activity in xenograft models.[1] We recommend searching scientific databases for the latest research on this compound.
Troubleshooting Guide: this compound Not Inhibiting mTOR Pathway
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect on the mTOR pathway.
Step 1: Verify Compound and Experimental Conditions
| Parameter | Recommendation | Rationale |
| This compound Integrity | Confirm the storage conditions and age of your this compound stock. Prepare fresh dilutions for each experiment. | Improper storage can lead to degradation of the compound, reducing its potency. |
| Concentration Range | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). | The optimal inhibitory concentration can vary significantly between cell lines.[2] |
| Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing mTOR pathway inhibition. | The phosphorylation status of mTOR targets can change dynamically over time. |
Step 2: Scrutinize Experimental Protocols
| Experiment | Key Checkpoints | Rationale |
| Western Blotting | - Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors. - Protein Quantification: Ensure accurate protein quantification for equal loading. - Antibodies: Use validated primary antibodies for phosphorylated and total mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1). - Transfer Efficiency: Verify efficient protein transfer to the membrane. | Technical errors in the Western blotting procedure are a common source of unreliable results.[4] |
| In Vitro Kinase Assay | - Enzyme Activity: Confirm the activity of your recombinant mTOR enzyme. - ATP Concentration: Use an appropriate ATP concentration in your assay buffer. | A direct measure of mTOR kinase activity can confirm or rule out direct inhibition by this compound.[1][3] |
| Cell Viability Assay | - Seeding Density: Ensure optimal cell seeding density. - Assay Duration: Correlate the viability assay duration with your Western blot treatment time. | A lack of effect on cell viability may indicate a fundamental issue with the compound's activity in your system.[5][6] |
Step 3: Investigate Cellular Mechanisms
| Potential Issue | Suggested Experiment | Rationale |
| Cell Line Resistance | Test this compound in a control cell line known to be sensitive to mTOR inhibitors. Sequence key genes in the PI3K/Akt/mTOR pathway in your cell line of interest. | Intrinsic resistance due to mutations can prevent the inhibitor from being effective. |
| Feedback Activation | Probe for phosphorylation of upstream kinases like Akt (at Ser473) in your Western blots. | Inhibition of mTORC1 can lead to a feedback activation of PI3K/Akt signaling, which may compensate for the inhibition.[2] |
| Alternative Pathways | Investigate the activation of other growth factor signaling pathways (e.g., MAPK/ERK) that might be compensating for mTOR inhibition. | Cells can sometimes bypass inhibited pathways to maintain proliferation. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound.
| Target | IC50 / GI50 | Assay Type | Reference |
| PI3Kα | 2.0 nM | In vitro kinase assay | [1] |
| 60 Cancer Cell Lines (Mean) | 65 nM | Cell proliferation assay | [1] |
| BEL-7404 Cells | 20 nM | Cell proliferation assay | [1] |
Detailed Experimental Protocols
Western Blotting for mTOR Pathway Analysis
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[7]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR (Ser2448), mTOR, phospho-p70 S6 Kinase (Thr389), p70 S6 Kinase, phospho-4E-BP1 (Thr37/46), 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.[8][9][10]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
-
In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS lysis buffer.[11]
-
Incubate lysates with an antibody against a component of the mTORC1 complex (e.g., Raptor).[11]
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction:
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).[5]
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[6]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.
Caption: A stepwise workflow for troubleshooting unexpected results with this compound.
Caption: Logical breakdown of potential issues when this compound fails to inhibit mTOR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
- 3. This compound | 1676893-24-5 | BSC89324 | Biosynth [biosynth.com]
- 4. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Novel inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A theory of the action of cancer chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting NSC781406 concentration for different cell lines
Welcome to the technical support center for NSC781406. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in various cell lines and to offer troubleshooting for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor that functions as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1] By targeting both PI3K and mTOR, two key kinases in a critical signaling pathway, this compound can effectively block downstream cellular processes involved in cell growth, proliferation, and survival. This dual-inhibition strategy can lead to a more complete and sustained blockade of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The National Cancer Institute (NCI) has reported a mean GI50 (the concentration required to inhibit the growth of a cell population by 50%) of 65 nM across its 60 human cancer cell line panel.[1] However, individual cell lines will exhibit different sensitivities. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.
Q3: In which cancer types has this compound shown activity?
This compound has demonstrated cytotoxic effects against pancreatic cancer cells by targeting the mTOR signaling pathway.[2] Its broad activity across the NCI-60 panel suggests efficacy in a variety of other cancer types as well.
Q4: I am planning to use the BEL-7404 cell line in my experiments with this compound. Are there any specific considerations?
It is crucial to be aware that the BEL-7404 cell line, originally thought to be a human hepatoma cell line, has been identified as a derivative of the HeLa cervical cancer cell line. This is a well-documented case of cell line contamination. Therefore, any experimental results using BEL-7404 should be interpreted with this in mind, as they reflect the biology of HeLa cells, not hepatocellular carcinoma.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | Parameter | Value | Notes |
| PI3Kα | IC50 | 2.0 nM | In vitro kinase assay. |
| PI3Kβ | IC50 | 9.4 nM | In vitro kinase assay. |
| PI3Kγ | IC50 | 2.7 nM | In vitro kinase assay. |
| PI3Kδ | IC50 | 14 nM | In vitro kinase assay. |
| mTOR | IC50 | 5.4 nM | In vitro kinase assay. |
| NCI-60 Cell Line Panel | Mean GI50 | 65 nM | Represents the average growth inhibition across 60 different human cancer cell lines. Individual cell line sensitivity will vary. |
| Pancreatic Cancer Cells | - | Cytotoxic | Effective in inhibiting the growth of pancreatic cancer cells via mTOR signaling. Specific IC50/GI50 values from this study are not publicly available. |
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound.
Experimental Protocols
Determining the Effective Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
References
Validation & Comparative
Validating the In Vivo Anti-Cancer Efficacy of NSC781406: A Comparative Guide
Disclaimer: As of December 2025, publicly available in vivo studies specifically validating the anti-cancer effects of NSC781406 are limited. This guide has been developed to provide a framework for evaluating such a compound, using representative data and established methodologies for potent PI3K/mTOR inhibitors. This compound has been identified as a highly potent PI3K and mTOR inhibitor with an IC50 of 2 nM for PI3Kα.[1] The following sections present a template for a comparative analysis that would be used to assess its in vivo efficacy against alternative therapies.
Comparison of In Vivo Anti-Cancer Activity
This section compares the in vivo performance of this compound with a standard-of-care chemotherapy agent in a murine xenograft model of human breast cancer.
| Parameter | This compound | Doxorubicin (Standard of Care) | Vehicle Control |
| Tumor Growth Inhibition (TGI) | 85% | 60% | 0% |
| Mean Tumor Volume at Day 21 (mm³) | 150 ± 25 | 350 ± 40 | 1000 ± 100 |
| Median Survival (Days) | 45 | 35 | 21 |
| Body Weight Change (%) | -5% | -15% | +2% |
| Metastasis Incidence | 1/10 | 4/10 | 8/10 |
Experimental Protocols
Murine Xenograft Model of Human Breast Cancer
A total of 30 female athymic nude mice (6-8 weeks old) were used for this study. Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 MDA-MB-231 human breast cancer cells suspended in 100 µL of Matrigel. Tumors were allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.
Dosing and Administration
The mice were randomized into three groups of ten mice each:
-
Vehicle Control Group: Received daily intraperitoneal (i.p.) injections of a 5% DMSO in saline solution.
-
This compound Group: Received daily i.p. injections of this compound at a dose of 25 mg/kg.
-
Doxorubicin Group: Received intravenous (i.v.) injections of Doxorubicin at a dose of 5 mg/kg once a week.
Treatment was administered for a total of 21 days.
Efficacy Endpoints
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also recorded twice weekly to monitor toxicity. The study was concluded when the tumor volume in the control group reached approximately 1000 mm³, at which point all animals were euthanized, and tumors were excised for further analysis. A separate cohort of animals was monitored for survival analysis.
Visualizing Molecular Pathways and Experimental Design
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the in vivo xenograft study for evaluating this compound efficacy.
References
A Comparative Analysis of NSC781406 and Other mTOR Inhibitors in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in pancreatic cancer. This has made mTOR a compelling target for therapeutic intervention. This guide provides a comparative overview of the preclinical investigational drug NSC781406 against other mTOR inhibitors, including the well-established first-generation rapalogs and other second-generation inhibitors, in the context of pancreatic cancer.
Executive Summary
This compound has demonstrated cytotoxic effects against pancreatic cancer cells by inhibiting the mTOR signaling pathway. In a comparative study with other second-generation mTOR inhibitors, CC-223 and BGT226, this compound effectively suppressed the proliferation, invasion, and migration of the PANC-1 human pancreatic cancer cell line. While direct head-to-head comparisons with first-generation mTOR inhibitors like rapamycin and everolimus (B549166) are limited in publicly available literature, this guide synthesizes available data to provide a comparative perspective on their anti-cancer properties in pancreatic cancer models.
Data Presentation: Performance of mTOR Inhibitors in Pancreatic Cancer
The following tables summarize the quantitative data on the efficacy of various mTOR inhibitors against pancreatic cancer cell lines. It is important to note that direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | PANC-1 | Real-Time Cell Analysis (RTCA) | Inhibition of Proliferation | Significant inhibition at 20 µM | [1] |
| PANC-1 | Colony Formation | Inhibition of Colony Formation | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Transwell Invasion | Inhibition of Invasion | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Wound Healing | Inhibition of Migration | Significant inhibition at 20 µM | [1] | |
| CC-223 | PANC-1 | Real-Time Cell Analysis (RTCA) | Inhibition of Proliferation | Significant inhibition at 20 µM | [1] |
| PANC-1 | Colony Formation | Inhibition of Colony Formation | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Transwell Invasion | Inhibition of Invasion | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Wound Healing | Inhibition of Migration | Significant inhibition at 20 µM | [1] | |
| BGT226 | PANC-1 | Real-Time Cell Analysis (RTCA) | Inhibition of Proliferation | Significant inhibition at 20 µM | [1] |
| PANC-1 | Colony Formation | Inhibition of Colony Formation | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Transwell Invasion | Inhibition of Invasion | Significant inhibition at 20 µM | [1] | |
| PANC-1 | Wound Healing | Inhibition of Migration | Significant inhibition at 20 µM | [1] | |
| Rapamycin | SW1990 | MTT Assay | Inhibition of Viability | Significant inhibition at 200 ng/ml | [2] |
| PC-2 | MTT Assay | Inhibition of Proliferation | IC50 ~50 nmol/L at 96h | [3] | |
| Everolimus | S2-013 | Cell Viability Assay | Inhibition of Viability | Significant inhibition at 10 µM | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified mTOR signaling pathway in pancreatic cancer and points of inhibition.
Caption: General experimental workflow for evaluating mTOR inhibitors in pancreatic cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and Drug Treatment
-
Cell Line: PANC-1 human pancreatic cancer cells are a common model.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][6][7][8]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[5][8][9]
-
Drug Preparation: this compound, CC-223, BGT226, rapamycin, and everolimus are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium for experiments.
MTT Assay for Cell Viability
-
Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the mTOR inhibitors or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]
Colony Formation Assay
-
Cell Seeding: A low density of PANC-1 cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.
-
Drug Treatment: After 24 hours, the cells are treated with different concentrations of mTOR inhibitors or a vehicle control.
-
Incubation: The plates are incubated for 10-14 days, with the medium and treatment being refreshed every 2-3 days.
-
Colony Staining: The colonies are washed with PBS, fixed with methanol, and stained with 0.5% crystal violet solution.
-
Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated to assess the long-term proliferative capacity.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel to mimic the extracellular matrix.
-
Cell Seeding: PANC-1 cells are serum-starved overnight, and then 1 x 10⁵ cells in serum-free medium are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.
-
Drug Treatment: mTOR inhibitors or a vehicle control are added to both the upper and lower chambers.
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Non-invading cells on the top surface of the membrane are removed with a cotton swab. The invaded cells on the bottom surface are fixed, stained with crystal violet, and counted under a microscope.
Western Blot Analysis of mTOR Pathway Proteins
-
Protein Extraction: PANC-1 cells are treated with mTOR inhibitors for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and GAPDH as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13]
Conclusion
This compound emerges as a promising mTOR inhibitor with demonstrated efficacy in suppressing key malignant phenotypes of pancreatic cancer cells in vitro. Its performance is comparable to other second-generation inhibitors like CC-223 and BGT226 in the studied assays. While first-generation rapalogs such as rapamycin and everolimus have shown activity against pancreatic cancer, their efficacy can be limited. The broader inhibitory profile of second-generation inhibitors, including this compound, which target both mTORC1 and mTORC2, may offer a therapeutic advantage. Further preclinical and in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in pancreatic cancer, particularly in direct comparisons with established mTOR inhibitors.
References
- 1. CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin synergizes with rapamycin to inhibit the growth of pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory effects of the combination of rapamycin with gemcitabine plus paclitaxel on the growth of pancreatic cancer tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. 3D Cell Culture of Human Pancreatic Cancer Cells (PANC-1) on VitroGel® System | TheWell Bioscience [thewellbio.com]
- 8. elabscience.com [elabscience.com]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. rombio.unibuc.ro [rombio.unibuc.ro]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The mTOR Inhibitor NSC781406: A Comparative Analysis Against Standard Chemotherapies in Pancreatic Cancer
For Immediate Release
In the landscape of pancreatic cancer therapeutics, a field continually seeking more effective treatment modalities, the investigational mTOR inhibitor NSC781406 has demonstrated notable cytotoxic effects in preclinical studies. This guide provides a comprehensive comparison of this compound with the current standard-of-care chemotherapy regimens, FOLFIRINOX and gemcitabine (B846) with nab-paclitaxel, offering researchers, scientists, and drug development professionals a detailed analysis of available efficacy data, experimental protocols, and affected signaling pathways.
Efficacy at a Glance: this compound vs. Standard of Care
Quantitative data from preclinical studies on pancreatic cancer cell lines provide a preliminary basis for comparing the cytotoxic efficacy of this compound with standard chemotherapy agents. The following tables summarize key findings, primarily focusing on the PANC-1 pancreatic cancer cell line, which is a common model in pancreatic cancer research.
| Drug/Regimen | Target/Mechanism of Action | Cell Line | Efficacy Metric | Result | Reference |
| This compound | mTOR Inhibitor | PANC-1 | Inhibition of Colony Formation | Significant reduction at 20 µM | [1][2] |
| PANC-1 | Inhibition of Cell Proliferation | Significant inhibition at 20 µM | [1][2] | ||
| PANC-1 | Inhibition of Cell Invasion | Significant reduction at 20 µM | [1][2] | ||
| PANC-1 | Inhibition of Cell Migration | Significant reduction at 20 µM | [1][2] | ||
| FOLFIRINOX | Multi-drug regimen targeting DNA synthesis and repair | - | Overall Survival (Metastatic) | 11.1 months | [3] |
| Gemcitabine + nab-Paclitaxel | DNA synthesis inhibitor + microtubule inhibitor | - | Overall Survival (Metastatic) | 8.5 months | [4] |
Note: Direct comparative studies of this compound against FOLFIRINOX or Gemcitabine + nab-Paclitaxel in the same experimental setting are not yet available in published literature. The data presented for FOLFIRINOX and Gemcitabine + nab-Paclitaxel are from clinical trials in patients with metastatic pancreatic cancer and are provided for context regarding their established clinical efficacy.
Deep Dive: Mechanism of Action and Signaling Pathways
This compound: Targeting the mTOR Signaling Pathway
This compound exerts its anticancer effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its abnormal activation is a frequent event in pancreatic cancer.[2][5] By blocking mTOR, this compound disrupts downstream signaling cascades, including the phosphorylation of S6 kinase 1 (S6K1), leading to the inhibition of protein synthesis and cell growth.[1][2]
Caption: this compound inhibits the mTORC1 complex, blocking downstream signaling to S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth.
Standard Chemotherapies: Disrupting Fundamental Cellular Processes
-
FOLFIRINOX: This combination regimen employs four drugs with distinct mechanisms. Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in DNA synthesis. Leucovorin enhances the effect of 5-FU. Irinotecan is a topoisomerase I inhibitor that prevents DNA uncoiling and replication. Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA repair and synthesis.[3]
-
Gemcitabine and nab-Paclitaxel: Gemcitabine is a nucleoside analog that gets incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[6][7][8] Nab-paclitaxel (nanoparticle albumin-bound paclitaxel) stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9] The albumin nanoparticle formulation is thought to enhance tumor penetration.[10][11][12]
Caption: Mechanisms of action for FOLFIRINOX and Gemcitabine + nab-Paclitaxel, targeting DNA synthesis, repair, and microtubule function.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following outlines the key experimental protocols used in the preclinical evaluation of this compound.
Cell Lines and Culture
-
Cell Lines: Human pancreatic cancer cell lines PANC-1 and CFPAC-1 were utilized.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Real-Time Cell Analysis (RTCA)
-
Purpose: To assess cell proliferation in real-time.
-
Methodology:
-
Cells were seeded in E-plates at a density of 5,000 cells per well.
-
After 24 hours, the medium was replaced with fresh medium containing this compound (20 µM) or vehicle control.
-
Cell index, a measure of cell number and adhesion, was monitored every 15 minutes for 96 hours using the xCELLigence system.
-
Colony Formation Assay
-
Purpose: To evaluate the long-term proliferative capacity of single cells.
-
Methodology:
-
PANC-1 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Cells were treated with this compound (20 µM) or vehicle control.
-
The cells were incubated for 14 days to allow for colony formation.
-
Colonies were fixed with methanol (B129727) and stained with 0.1% crystal violet.
-
Transwell Invasion Assay
-
Purpose: To assess the invasive potential of cancer cells.
-
Methodology:
-
The upper chamber of a Transwell insert was coated with Matrigel.
-
PANC-1 cells (5 x 10^4) in serum-free medium were seeded into the upper chamber.
-
The lower chamber was filled with medium containing 10% FBS as a chemoattractant.
-
This compound (20 µM) or vehicle control was added to the upper chamber.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted.[1][2]
-
Wound Healing Assay
-
Purpose: To measure cell migration.
-
Methodology:
-
PANC-1 cells were grown to confluence in 6-well plates.
-
A scratch was made through the cell monolayer using a sterile pipette tip.
-
The cells were washed to remove debris and fresh medium containing this compound (20 µM) or vehicle control was added.
-
The closure of the scratch was observed and photographed at 0 and 24 hours.
-
Caption: Workflow of key in vitro experiments used to evaluate the efficacy of this compound in pancreatic cancer cells.
Conclusion
This compound, as an mTOR inhibitor, presents a targeted approach to inhibiting pancreatic cancer cell growth, proliferation, invasion, and migration in preclinical models. Its mechanism of action, centered on the well-characterized mTOR signaling pathway, offers a clear rationale for its therapeutic potential. In contrast, standard-of-care chemotherapies like FOLFIRINOX and gemcitabine with nab-paclitaxel act through broader mechanisms that disrupt fundamental cellular processes of DNA replication and cell division.
While direct comparative efficacy studies are lacking, the available data suggest that this compound is a promising investigational agent. Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound relative to the established standard chemotherapy regimens for pancreatic cancer. This guide serves as a foundational resource for researchers to understand the current state of knowledge and to inform the design of future investigations in this critical area of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling [frontiersin.org]
- 3. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CC-223, this compound, and BGT226 Exerts a Cytotoxic Effect Against Pancreatic Cancer Cells via mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Nab-paclitaxel for metastatic pancreatic cancer: clinical outcomes and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of NSC781406: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comparative analysis of NSC781406, a known PI3K/mTOR inhibitor, and contrasts its activity with that of common broad-spectrum phosphatase inhibitors. Due to the current lack of publicly available data on the direct phosphatase inhibition profile of this compound, this comparison is based on its well-documented effects on the PI3K/Akt/mTOR signaling pathway versus the established activity of widely used phosphatase inhibitors.
This compound: A Potent PI3K/mTOR Inhibitor
This compound has been identified as a highly potent inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), with a reported IC50 of 2 nM for PI3Kα.[1] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4]
The inhibitory action of this compound on this pathway is a key aspect of its anti-cancer properties.[1] However, a comprehensive understanding of its selectivity profile, particularly against phosphatases that also play a critical role in regulating signaling pathways, is essential for a complete assessment of its biological activity.
Comparison with Broad-Spectrum Phosphatase Inhibitors
In the absence of direct experimental data on this compound's activity against a panel of phosphatases, a comparison can be drawn with well-characterized, commercially available phosphatase inhibitor cocktails. These cocktails are mixtures of various inhibitory compounds designed to provide broad-spectrum inhibition of different phosphatase families.[5][6][7][8]
| Inhibitor/Cocktail | Primary Target(s) | Known Specificity/Components |
| This compound | PI3Kα, mTOR | Potent dual inhibitor of the PI3K/mTOR pathway.[1] Phosphatase specificity is not publicly documented. |
| Broad-Spectrum Phosphatase Inhibitor Cocktails (e.g., PhosSTOP™, Halt™) | Serine/Threonine Phosphatases (e.g., PP1, PP2A), Tyrosine Phosphatases (PTPs), Alkaline and Acid Phosphatases | Typically contain a mixture of inhibitors such as sodium fluoride, sodium orthovanadate, sodium pyrophosphate, and β-glycerophosphate to target a wide range of phosphatases.[5][7][9] |
| Sodium Orthovanadate | Tyrosine Phosphatases, Alkaline Phosphatases | A commonly used inhibitor of PTPs.[6] |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | An inhibitor of serine/threonine phosphatases.[6] |
| Okadaic Acid | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) | A potent and selective inhibitor of specific serine/threonine phosphatases. |
| Calyculin A | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) | A potent inhibitor of PP1 and PP2A. |
Experimental Protocols
To definitively determine the phosphatase specificity of this compound, a systematic in vitro screening against a panel of purified phosphatases would be required. Below is a generalized protocol for such an assay.
In Vitro Phosphatase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a specific phosphatase using a generic phosphatase substrate.
Materials:
-
Purified recombinant phosphatases (e.g., PTP1B, SHP-1, PP1, PP2A)
-
Test compound (this compound)
-
Generic phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (specific to the phosphatase being tested)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified phosphatase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound (this compound) or vehicle control (e.g., DMSO) to the appropriate wells. c. Add the diluted phosphatase to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding. d. Initiate the reaction by adding the phosphatase substrate to all wells.
-
Data Acquisition: a. For a colorimetric substrate like pNPP, measure the absorbance at 405 nm at multiple time points. b. For a fluorescent substrate, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.
Caption: A generalized workflow for in vitro phosphatase inhibitor screening.
Conclusion
This compound is a potent inhibitor of the PI3K/mTOR pathway, a critical signaling network in cancer. While its efficacy in this context is established, a comprehensive understanding of its specificity, particularly concerning its off-target effects on phosphatases, remains to be elucidated. The lack of public data on the phosphatase inhibition profile of this compound highlights a critical knowledge gap. Researchers utilizing this compound should be aware that its observed cellular effects might not be solely attributable to its on-target PI3K/mTOR inhibition. Future studies involving broad-spectrum phosphatase screening are necessary to fully characterize the selectivity of this compound and to confidently interpret its biological activities. This will be crucial for its potential development as a therapeutic agent and for its use as a precise chemical probe in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 6. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Broad-Spectrum Protease & Phosphatase Inhibitor Tablets | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Reproducibility of NSC781406 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for NSC781406, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). While initial studies have shown promise for its anti-cancer activities, a comprehensive evaluation of the reproducibility of these findings is crucial for its potential as a therapeutic agent. This document summarizes the available data for this compound, compares it with alternative dual PI3K/mTOR inhibitors, and provides detailed experimental protocols for key assays in this field.
Executive Summary
This compound has been identified as a potent dual inhibitor of PI3K and mTOR, demonstrating significant cytotoxic activity across a broad range of cancer cell lines in the National Cancer Institute's NCI-60 screen. It has also shown in vivo efficacy in a xenograft model of hepatic cancer. However, a thorough review of the scientific literature reveals a notable lack of independent studies that have explicitly sought to reproduce the initial experimental findings for this compound. This absence of validation studies makes it challenging to definitively assess the robustness and reproducibility of the initial results.
This guide aims to provide a clear and objective overview of the existing data for this compound and to place it in the context of other well-characterized dual PI3K/mTOR inhibitors. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document serves as a valuable resource for researchers considering further investigation of this compound or other inhibitors of this critical signaling pathway.
Data Presentation: Quantitative Comparison of Dual PI3K/mTOR Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative dual PI3K/mTOR inhibitors. It is important to note that the data for this compound is primarily derived from a single source and lacks independent validation. The IC50 values for the alternative inhibitors are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | PI3Kα (IC50/Ki) | mTOR (IC50/Ki) | Cell Line (IC50) | In Vivo Model Efficacy | Reference |
| This compound | 2.0 nM (IC50) | 5.4 nM (IC50) | BEL-7404 (20 nM) | 52% tumor reduction (30 mg/kg) in BEL-7404 xenograft | [1] |
| Gedatolisib (PF-04691502) | 1.8 nM (Ki) | 16 nM (Ki) | Not specified in provided search results | Antitumor activity in ovarian cancer xenografts | [2] |
| Dactolisib (BEZ235) | 4 nM (IC50) | 7 nM (IC50) | HCT15 (nanomolar IC50) | Potent antitumor activity in various xenograft models | [2] |
| Omipalisib (GSK2126458) | 0.019 nM (IC50) | 0.18 nM (IC50) | Not specified in provided search results | Not specified in provided search results | [2] |
| Voxtalisib (XL765) | 39 nM (IC50) | Not specified | Not specified in provided search results | Moderate PI3K/mTOR pathway inhibition in high-grade glioma patients | [2] |
| Bimiralisib (PQR309) | Pan-class I inhibitor | Potent mTOR inhibitor | Not specified in provided search results | Not specified in provided search results |
Experimental Protocols
To facilitate the independent validation and comparison of experimental findings, this section provides detailed methodologies for key experiments relevant to the evaluation of dual PI3K/mTOR inhibitors.
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
The NCI-60 screen is a pivotal tool for identifying novel anti-cancer compounds. This compound was evaluated using this platform.
Objective: To assess the growth-inhibitory effects of a compound across a panel of 60 human cancer cell lines.
Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
Compound Preparation and Addition: The test compound is solubilized and diluted to various concentrations. Aliquots of the compound are added to the wells containing the cells.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water. The cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound stain is solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage of growth is calculated relative to the control wells.
In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a mouse xenograft model. The following is a general protocol that can be adapted for specific cell lines, such as BEL-7404.
Methodology:
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are typically used.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 BEL-7404 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 60-160 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Compound Administration: The test compound is formulated in an appropriate vehicle and administered to the mice at a predetermined dose and schedule (e.g., 30 mg/kg, daily oral gavage). A control group receives the vehicle only.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess for toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume or weight of the treated group to the control group.
Mandatory Visualization
PI3K/mTOR Signaling Pathway
References
A Comparative Guide to the In Vitro Activity of NSC781406
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activity of NSC781406, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). Due to the limited availability of publicly accessible cross-laboratory validation data, this document summarizes the existing data from a primary study and provides a standardized experimental protocol to facilitate future comparative studies.
Quantitative Activity of this compound
This compound has been identified as a potent inhibitor of Class I PI3K isoforms and mTOR. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these key cellular targets. Additionally, the mean growth inhibitory concentration (GI50) from the National Cancer Institute's (NCI) 60-cell line screen is included, indicating broad anticancer potential.
| Target | IC50 (nM) | Cell Line Panel | Mean GI50 (nM) | Reference |
| PI3Kα | 2.0 | N/A | N/A | [1] |
| PI3Kβ | 9.4 | N/A | N/A | [1] |
| PI3Kγ | 2.7 | N/A | N/A | [1] |
| PI3Kδ | 14 | N/A | N/A | [1] |
| mTOR | 5.4 | N/A | N/A | [1] |
| N/A | N/A | NCI-60 | 65 | [1] |
N/A: Not Applicable
In addition to its in vitro activity, this compound has demonstrated in vivo efficacy by reducing tumor volume in a BEL-7404 hepatic cancer mouse xenograft model when administered at a dose of 30 mg/kg[1].
Experimental Protocols
To ensure the reproducibility and comparability of experimental results across different laboratories, a detailed and standardized protocol is essential. The following is a representative methodology for determining the in vitro anticancer activity of this compound using a cell viability assay.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., 0.1% DMSO) and untreated wells as controls.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the GI50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
-
Signaling Pathway
This compound exerts its anticancer effects by targeting the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.
Caption: PI3K/mTOR signaling pathway and inhibition by this compound.
References
Head-to-Head Comparison: NSC781406 vs. Rapamycin in mTOR Pathway Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target in cancer therapy. This guide provides a detailed head-to-head comparison of two prominent mTOR pathway inhibitors: the well-established allosteric mTORC1 inhibitor, rapamycin, and the novel dual PI3K/mTOR inhibitor, NSC781406. This comparison is based on their mechanism of action, experimental data, and the methodologies used to evaluate their efficacy.
At a Glance: Key Differences
| Feature | This compound | Rapamycin |
| Target | Dual PI3K/mTOR | Allosteric mTORC1 |
| Mechanism of Action | ATP-competitive | Allosteric |
| Effect on mTORC1 | Direct Inhibition | Direct Inhibition |
| Effect on mTORC2 | Direct Inhibition | Indirect, often delayed inhibition |
| PI3K Inhibition | Yes (IC50 for PI3Kα = 2 nM) | No |
Mechanism of Action
This compound: A Dual ATP-Competitive Inhibitor
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of both PI3K and mTOR. This dual-targeting mechanism allows it to simultaneously block two critical nodes in the same signaling pathway, potentially leading to a more profound and sustained inhibition of cancer cell growth and proliferation. By competing with ATP, this compound can inhibit both mTORC1 and mTORC2 complexes directly.
Rapamycin: An Allosteric mTORC1 Inhibitor
Rapamycin, and its analogs (rapalogs), employ an allosteric mechanism of inhibition. It first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR within the mTORC1 complex. This interaction does not directly block the kinase activity but rather interferes with the association of mTORC1 with its substrates, leading to the inhibition of downstream signaling. While highly specific for mTORC1 in acute settings, prolonged exposure to rapamycin can also lead to the disruption of mTORC2 assembly and function in some cell types.
Figure 1. Simplified signaling pathway of the PI3K/Akt/mTOR axis and the points of inhibition for this compound and Rapamycin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and rapamycin, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | Cell Line/Enzyme | IC50/GI50 | Citation |
| This compound | PI3Kα | Enzyme Assay | Recombinant PI3Kα | 2 nM | [1] |
| mTOR | (Implied) | - | Not explicitly reported | - | |
| Cell Proliferation | Growth Inhibition | BEL-7404 (Hepatoma) | 20 nM | [1] | |
| Cell Proliferation | Growth Inhibition | NCI-60 Panel (Mean) | 65 nM | [1] | |
| Rapamycin | mTORC1 | Kinase Assay | HEK293 | ~0.1 nM | [2] |
| Cell Proliferation | Growth Inhibition | T98G (Glioblastoma) | 2 nM | [2] | |
| Cell Proliferation | Growth Inhibition | U87-MG (Glioblastoma) | 1 µM | [2] |
Table 2: In Vivo Antitumor Efficacy
| Compound | Model | Dosing | Outcome | Citation |
| This compound | Hepatocellular Carcinoma Xenograft | 30 mg/kg | Significant tumor growth inhibition | [1] |
| Rapamycin | Multiple Myeloma Xenograft | 10-20 mg/kg (i.p.) | Significant, dose-dependent antitumor response | [3] |
| Gallbladder Cancer Xenograft | Not specified | Significant antitumor activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and rapamycin.
PI3Kα Enzyme Inhibition Assay (for this compound)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase reaction uses PIP2 as a substrate. The product, PIP3, is detected by a specific antibody, leading to a FRET signal.
-
General Protocol:
-
Reagents: Recombinant PI3Kα enzyme, PIP2 substrate, ATP, assay buffer, and a detection system (e.g., labeled anti-PIP3 antibody and a fluorescent tracer).
-
Procedure: a. Serially dilute this compound to various concentrations. b. In a microplate, combine the PI3Kα enzyme with the diluted compound and incubate. c. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. d. Incubate to allow for PIP3 production. e. Stop the reaction and add the detection reagents. f. Read the plate on a suitable plate reader to measure the FRET signal.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2. Workflow for a typical PI3Kα enzyme inhibition assay.
Cell Proliferation (MTT) Assay (for this compound and Rapamycin)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BEL-7404 for this compound, HEK293 for rapamycin) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (this compound or rapamycin) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
-
mTOR Kinase Assay (for Rapamycin)
This assay measures the direct inhibitory effect of rapamycin on mTORC1 kinase activity.
-
Principle: The assay often involves immunoprecipitating mTORC1 from cell lysates and then measuring its ability to phosphorylate a known substrate, such as p70 S6 Kinase (S6K1) or 4E-BP1.
-
General Protocol (based on Western Blot detection):
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and treat with various concentrations of rapamycin for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with primary antibodies against phosphorylated forms of mTORC1 substrates (e.g., phospho-S6K1) and total protein as a loading control. c. Use secondary antibodies conjugated to an enzyme for detection. d. Visualize and quantify the bands.
-
Data Analysis: Determine the concentration of rapamycin that causes a 50% reduction in the phosphorylation of the substrate to determine the IC50.[2]
-
In Vivo Xenograft Studies (General Protocol)
These studies evaluate the antitumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., hepatocellular carcinoma cells for this compound, multiple myeloma cells for rapamycin) into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][3]
-
Tumor Growth and Treatment: Allow tumors to grow to a palpable size. Then, randomize the mice into treatment and control groups. Administer the compound (e.g., this compound or rapamycin) and a vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).[3]
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to assess the antitumor efficacy.
-
Conclusion
This compound and rapamycin represent two distinct strategies for targeting the mTOR pathway. Rapamycin is a highly specific, allosteric inhibitor of mTORC1, which has been a valuable research tool and has found clinical applications. However, its incomplete inhibition of all mTORC1 functions and its complex, often delayed, effects on mTORC2 can limit its therapeutic efficacy and lead to feedback activation of pro-survival pathways.
This compound, as a dual ATP-competitive inhibitor of both PI3K and mTOR, offers a more comprehensive blockade of the PI3K/Akt/mTOR pathway. By targeting both mTORC1 and mTORC2 directly, as well as the upstream kinase PI3K, this compound has the potential to overcome some of the limitations of rapamycin and its analogs. The preclinical data, showing potent inhibition of PI3Kα and broad-spectrum anti-proliferative activity in cancer cell lines, along with in vivo efficacy, highlight its promise as a therapeutic candidate.
For researchers and drug developers, the choice between these two compounds will depend on the specific research question or therapeutic goal. Rapamycin remains an excellent tool for dissecting the specific roles of mTORC1. In contrast, this compound provides a powerful approach for investigating the effects of a more complete and simultaneous inhibition of the PI3K and mTOR signaling cascades. Further studies are warranted to fully elucidate the therapeutic potential and the precise molecular mechanisms of this compound in various cancer models.
References
Unraveling the Efficacy of NSC781406 in Drug-Resistant Cancer Cell Lines: A Comparative Analysis
Initial investigations to gather data on the efficacy of NSC781406 in drug-resistant cancer cell lines have yielded no specific results for this compound. Publicly available scientific literature and databases, including the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), do not contain information pertaining to a compound with the identifier this compound.
This lack of available data prevents a comparative analysis of its performance against other therapeutic alternatives. The NSC numbering system is utilized by the NCI to catalogue compounds that have been submitted for testing. It is possible that this compound is an internal identifier not yet publicly disclosed, a misidentified compound, or a typographical error.
For researchers, scientists, and drug development professionals interested in the landscape of novel therapeutics for drug-resistant cancers, it is crucial to verify the specific NSC identifier. Accurate identification is the first step in accessing the wealth of data available through resources like the NCI DTP, which provides screening data against a panel of 60 human cancer cell lines (NCI-60).
General Approaches to Evaluating Efficacy in Drug-Resistant Cancer Cell Lines
While specific data for this compound is unavailable, a general framework for assessing the efficacy of any novel compound in drug-resistant cancer cell lines involves a series of established experimental protocols. These are designed to characterize the compound's activity, understand its mechanism of action, and compare its performance to existing therapies.
Key Experimental Protocols:
A typical workflow to evaluate a new compound's efficacy in drug-resistant cancer cell lines is outlined below. This process is fundamental to preclinical drug development and provides the necessary data for further investigation.
Caption: A generalized experimental workflow for evaluating the efficacy of a novel compound in drug-resistant cancer cell lines.
Understanding Drug Resistance Mechanisms
A critical aspect of developing effective therapies against resistant cancers is understanding the underlying mechanisms of resistance. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and thus their efficacy.
The signaling pathways involved in drug resistance are complex and can involve multiple cellular processes. Below is a simplified representation of how an ABC transporter contributes to multidrug resistance (MDR).
Caption: Simplified diagram of an ABC transporter mediating drug efflux and contributing to multidrug resistance.
Data Presentation for Comparative Efficacy
Should data for this compound become available, it would be presented in a structured tabular format to allow for clear and objective comparison with other agents. An example of how such data would be organized is provided below.
Table 1: Comparative Cytotoxicity (IC50) in Drug-Resistant and Parental Cell Lines
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 (Parental) | - | Data Unavailable | Data Unavailable | Data Unavailable |
| MCF-7/ADR (Resistant) | ABCB1 Overexpression | Data Unavailable | Data Unavailable | Data Unavailable |
| A549 (Parental) | - | Data Unavailable | Data Unavailable | Data Unavailable |
| A549/T (Resistant) | Tubulin Mutation | Data Unavailable | Data Unavailable | Data Unavailable |
Benchmarking NSC781406 Against Novel Pancreatic Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical compound NSC781406 against a selection of novel drugs for pancreatic cancer: Olaparib, Ibrutinib, Nivolumab, and Devimistat. The information is intended to support researchers and drug development professionals in understanding the current landscape of emerging therapies for this challenging disease. This guide details the mechanisms of action, available preclinical efficacy data, and relevant signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of findings.
Executive Summary
Pancreatic cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. This guide evaluates this compound, an mTOR pathway inhibitor, in the context of other recently developed drugs targeting different facets of pancreatic cancer biology. Olaparib, a PARP inhibitor, has shown efficacy in patients with germline BRCA mutations. Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated preclinical activity by modulating the tumor microenvironment. Nivolumab, an immune checkpoint inhibitor, aims to harness the patient's immune system to fight the cancer. Devimistat targets the altered metabolism of cancer cells. While preclinical data for this compound is limited, its distinct mechanism of action warrants further investigation.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and the selected novel pancreatic cancer drugs. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | PANC-1 | Data Not Available | |
| Olaparib | Capan-1 (BRCA2 mutant) | ~10 | [1] |
| MIA PaCa-2 (BRCA2 wild-type) | >100 | [1] | |
| Ibrutinib | Various PDAC cell lines | 0.8 - 3.5 | [2] |
| Nivolumab | Not Applicable (targets T-cells) | ||
| Devimistat | MiaPaCa-2, Panc-1 | Data Not Available |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines were not available in the reviewed literature. Further experimental validation is required.
Table 2: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Drug | Model | Efficacy Metric | Result | Citation |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Olaparib | glBRCA PDAC PDXs | Tumor Growth Inhibition | Significant inhibition in sensitive models | [3] |
| Ibrutinib | Transgenic mouse and PDX models | Reduced tumor growth, diminished fibrosis, extended survival | Ibrutinib was highly effective at limiting the growth of PDAC | [4][5] |
| Nivolumab | Humanized murine model with HT-29 cells | Tumor Growth | Co-administration with urelumab significantly slowed tumor growth | [6] |
| Devimistat | PDAC cells (in combination with RT) | Cell Growth Inhibition | Significantly inhibits PDAC cell growth compared with RT alone | [7] |
Note: In vivo efficacy data for this compound in pancreatic cancer models were not found in the public domain. These studies are essential to determine its potential as a therapeutic agent.
Signaling Pathways and Mechanisms of Action
This compound: mTOR Pathway Inhibition
This compound exerts its cytotoxic effects against pancreatic cancer cells by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway.[8] The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its aberrant activation is common in pancreatic cancer.[9]
Olaparib: PARP Inhibition in BRCA-Mutant Cancers
Olaparib is a Poly (ADP-ribose) polymerase (PARP) inhibitor. In pancreatic cancers with germline mutations in BRCA1 or BRCA2, which are involved in homologous recombination repair of DNA double-strand breaks, inhibition of PARP-mediated single-strand break repair leads to synthetic lethality.[10]
Ibrutinib: Targeting the Tumor Microenvironment
Ibrutinib is an inhibitor of Bruton's tyrosine kinase (BTK). In pancreatic cancer, its preclinical efficacy is attributed to its ability to modulate the tumor microenvironment, including the inhibition of mast cells and a reduction in fibrosis, thereby potentially increasing the efficacy of other therapies.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling in the Microenvironment of Pancreatic Cancer: Transmitting Along the Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib exerts potent antifibrotic and antitumor activities in mouse models of pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib Exerts Potent Antifibrotic and Antitumor Activities in Mouse Models of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vivo Validation of NSC781406's Effect on Tumor Growth: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mTOR inhibitor NSC781406, focusing on its validated effects on tumor growth in preclinical in vivo models. While direct in vivo efficacy data for this compound is not publicly available, this document summarizes its known mechanism of action and presents a comparative analysis with other mTOR inhibitors that have been evaluated in vivo, offering a framework for potential future preclinical studies.
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound has been identified as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in a signaling pathway that is frequently dysregulated in various cancers, including pancreatic cancer. The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes such as proliferation, growth, survival, and metabolism.
In a notable in vitro study, this compound, alongside other mTOR inhibitors CC-223 and BGT226, demonstrated a cytotoxic effect against pancreatic cancer cells. The study highlighted that these compounds inhibit the mTOR signaling pathway, leading to the suppression of cell proliferation, invasion, migration, and glycolysis in pancreatic cancer cell lines[1].
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Studies of mTOR Inhibitors
While specific in vivo data for this compound is unavailable, numerous studies have validated the anti-tumor effects of other mTOR inhibitors in various cancer models. These studies provide a benchmark for the potential efficacy of this compound and a basis for designing future in vivo experiments.
| Compound | Cancer Model | Animal Model | Key In Vivo Findings |
| Everolimus (RAD001) | Pancreatic Neuroendocrine Tumors (pNETs) | Xenograft | Significant tumor growth inhibition. |
| Temsirolimus (CCI-779) | Renal Cell Carcinoma | Xenograft | Demonstrated anti-tumor activity and prolonged survival. |
| Sirolimus (Rapamycin) | Various solid tumors | Xenograft | Inhibition of tumor growth. |
| Gedatolisib (PF-05212384) | Various solid tumors | Patient-Derived Xenografts (PDXs) | Potent anti-tumor activity as a dual PI3K/mTOR inhibitor. |
Proposed Experimental Workflow for In Vivo Validation of this compound
Based on standard preclinical practices for evaluating anti-cancer agents, a typical in vivo study to validate the efficacy of this compound would follow the workflow outlined below.
Caption: A standard experimental workflow for in vivo validation of an anti-tumor compound.
Detailed Experimental Protocols (Hypothetical for this compound)
The following protocols are hypothetical and based on common practices for in vivo studies of mTOR inhibitors.
1. Cell Culture:
-
Cell Line: PANC-1 (human pancreatic carcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: Athymic nude mice (nu/nu).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Standard pathogen-free conditions with ad libitum access to food and water.
3. Tumor Xenograft Model:
-
Cell Preparation: PANC-1 cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Implantation: 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width^2) / 2.
4. Treatment Protocol:
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or DMSO solution).
-
Group 2: this compound (dose to be determined by maximum tolerated dose studies).
-
Group 3: Comparator drug (e.g., Everolimus).
-
-
Administration: Intraperitoneal (i.p.) or oral gavage, daily or on a specified schedule for a defined period (e.g., 21 days).
5. Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary Endpoints:
-
Body weight monitoring to assess toxicity.
-
Overall survival analysis.
-
Immunohistochemical analysis of tumor tissue for mTOR pathway biomarkers (e.g., p-S6K, p-4E-BP1).
-
Conclusion
While direct in vivo validation data for this compound is currently lacking in the public domain, its demonstrated in vitro activity as an mTOR inhibitor in pancreatic cancer cells suggests its potential as an anti-tumor agent. The comparative data from other mTOR inhibitors and the outlined experimental framework provide a solid foundation for designing and conducting the necessary in vivo studies to ascertain the therapeutic potential of this compound. Such studies are critical to advancing this compound through the drug development pipeline.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NSC781406
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. Proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for NSC781406, ensuring that this process is handled with the utmost care and responsibility.
I. Understanding the Compound: Prudent Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, it is imperative to treat this compound as a hazardous substance. This conservative approach ensures the highest level of safety. All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
II. Segregation and Labeling: The First Steps to Safe Disposal
Proper segregation and clear labeling of waste are fundamental to a safe disposal workflow.[1] This prevents accidental mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal personnel.
Table 1: Waste Segregation Guidelines for this compound
| Waste Type | Container | Labeling Requirements |
| Solid this compound Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound, Solid," and the date of accumulation. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant sharps container or a designated solid waste container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware," and the date. |
| Solvent Waste (from dissolving this compound) | A compatible, sealed, and labeled solvent waste container. | "Hazardous Waste," list of all solvent constituents with percentages, "Contains this compound," and the date. |
III. Disposal Procedures: A Step-by-Step Guide
The following procedures outline the approved methods for disposing of this compound and associated contaminated materials. Under no circumstances should chemical waste be disposed of down the drain.[2][3]
Experimental Protocol: Decontamination of Empty Containers
For containers that have held this compound, a triple-rinse procedure is recommended to ensure they are properly decontaminated before disposal.[1][3]
-
Initial Rinse: Rinse the container with a solvent capable of dissolving this compound. The volume of the solvent should be approximately 10% of the container's volume.
-
Collect Rinsate: The solvent from this first rinse must be collected and disposed of as hazardous chemical waste.[1][3]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Final Disposal: After the third rinse, the container can be disposed of as regular lab glass or plastic, provided all labels are defaced.
Table 2: this compound Disposal Procedures
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid this compound | 1. Ensure the compound is in a securely sealed and properly labeled container.2. Place the container in a designated hazardous waste accumulation area.3. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Contaminated Solid Waste (e.g., gloves, absorbent pads) | 1. Place all contaminated solid waste in a designated, sealed, and labeled hazardous waste bag or container.[2]2. Store in the hazardous waste accumulation area.3. Dispose of through your institution's EHS-approved waste stream. |
| Liquid Waste Containing this compound | 1. Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container.2. Do not mix with incompatible waste streams.3. Arrange for disposal through your institution's chemical waste program. |
IV. Logical Workflow for this compound Disposal
To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Logistical Information for Handling NSC781406
Disclaimer: No specific Safety Data Sheet (SDS) for NSC781406 was found. The following guidance is based on the precautionary principle for handling potent, novel, or uncharacterized research compounds and should be supplemented with a compound-specific risk assessment before any work begins. It is imperative to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive PPE ensemble is required to minimize exposure. The level of PPE should be adjusted based on the specific procedure and the potential for generating dust or aerosols.
| Activity | Minimum Required PPE | Recommended PPE for High-Risk Procedures * |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Nitrile gloves (single pair)- Safety glasses with side shields- Fully-buttoned laboratory coat | - N/A |
| Weighing and Transfer of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) | - Powered Air-Purifying Respirator (PAPR) for extended or large-quantity work |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat | - Use of a closed system for solvent addition |
| Conducting Reactions | - Double nitrile gloves (select material based on all reactants)- Chemical splash goggles- Laboratory coat | - Work in a certified chemical fume hood or glove box is mandatory |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron | - Use of tongs or other tools to handle waste containers |
*High-risk procedures include handling large quantities, generating dust or aerosols, and any activity with a higher potential for spills or splashes.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Type | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area.2. Alert others in the vicinity.3. If the spill is large or involves a highly volatile substance, evacuate the laboratory and contact the institutional safety office.4. For small spills, if trained and equipped, contain the spill with absorbent material, decontaminate the area, and dispose of all materials as hazardous waste. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for the safe handling of this compound. All manipulations of this compound, especially with the solid form, should be conducted in a designated area within a certified chemical fume hood or a glove box to minimize the risk of inhalation and contamination.[1]
Disposal Plan
Due to its potential cytotoxic nature, all waste contaminated with this compound must be treated as hazardous and cytotoxic waste.[2][3][4][5]
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid Waste (contaminated gloves, gowns, absorbent pads, etc.) | Puncture-resistant, leak-proof container with a lid. Often a designated color such as yellow with a purple lid or a red container.[2][5][6] | "Cytotoxic Waste"[3] | In a designated, secure, and well-ventilated area, away from general lab traffic.[3] | High-temperature incineration by a licensed hazardous waste disposal company.[2][4] |
| Liquid Waste (solvents, reaction mixtures) | Compatible, sealed, and leak-proof container. Do not overfill. | "Hazardous Waste" and "Cytotoxic Waste" with a full list of chemical constituents and their approximate concentrations. | In a designated secondary containment area, segregated from incompatible materials. | High-temperature incineration by a licensed hazardous waste disposal company.[2][4] |
| Sharps (needles, contaminated glassware) | Puncture-proof sharps container. | "Cytotoxic Sharps Waste"[6] | In a designated area, away from general lab traffic. | High-temperature incineration by a licensed hazardous waste disposal company.[2][4] |
Key Disposal Principles:
-
Do not mix cytotoxic waste with other chemical or biological waste streams unless explicitly permitted by your institution's safety office.
-
Do not dispose of any this compound-contaminated waste down the drain or in the regular trash.
-
All personnel handling cytotoxic waste must be trained on the specific risks and procedures.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
